molecular formula C20H22O3 B3026668 1-Ketoaethiopinone

1-Ketoaethiopinone

Cat. No.: B3026668
M. Wt: 310.4 g/mol
InChI Key: QBFJRHHNMGXMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ketoaethiopinone has been reported in Salvia argentea, Salvia montbretii, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-8-(4-methylpent-4-enoyl)-3-propan-2-ylnaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-11(2)6-9-16(21)17-13(5)7-8-14-10-15(12(3)4)19(22)20(23)18(14)17/h7-8,10,12H,1,6,9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFJRHHNMGXMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Ketoaethiopinone: A Technical Overview of a Promising Abietane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ketoaethiopinone, a naturally occurring abietane diterpenoid with the chemical formula C20H22O3 and CAS number 105062-36-0, has garnered interest within the scientific community. As a member of the extensive family of abietane diterpenoids, it is characterized by a tricyclic carbon skeleton. This document aims to provide a comprehensive technical guide on the synthesis of this compound. However, a thorough review of the current scientific literature reveals a significant gap: a complete, step-by-step total synthesis of this compound has not yet been published.

While the direct synthesis pathway remains elusive, this guide will delve into the known information surrounding this compound, including its natural sources and biosynthetic context. Furthermore, by examining the synthesis of structurally related abietane diterpenoids, we can infer potential synthetic strategies that could be adapted for the future synthesis of this compound.

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in plants of the Salvia genus, particularly in the roots of Salvia aethiopis. The biosynthesis of abietane diterpenoids in plants is a complex enzymatic process. The general biosynthetic pathway for abietane diterpenes originates from the plastidial methylerythritol phosphate (MEP) pathway.

A proposed biosynthetic pathway leading to abietane diterpenes is outlined below. This pathway illustrates the formation of the core abietane skeleton, from which a variety of functionalized derivatives, potentially including this compound, are produced through subsequent enzymatic modifications.

Abietane_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP IPP addition GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP IPP addition CPP Copalyl Diphosphate (CPP) GGPP->CPP CPPS Miltiradiene Miltiradiene CPP->Miltiradiene MiS Abietatriene Abietatriene Miltiradiene->Abietatriene Spontaneous Oxidation Ferruginol Ferruginol Abietatriene->Ferruginol CYP76AHs Abietane_Diterpenoids Abietane Diterpenoids (e.g., Aethiopinone) Ferruginol->Abietane_Diterpenoids Further Oxidations Ketoaethiopinone This compound Abietane_Diterpenoids->Ketoaethiopinone Specific Enzymatic Steps (Hypothetical)

Caption: Proposed biosynthetic pathway of abietane diterpenoids.

Strategies Toward the Chemical Synthesis of Abietane Diterpenoids

Although a specific synthesis for this compound is not available, the chemical literature provides numerous examples of the total synthesis of other complex abietane diterpenoids. These syntheses often employ sophisticated strategies to construct the tricyclic core and introduce the desired functional groups with correct stereochemistry. Key synthetic approaches that could be relevant for the synthesis of this compound include:

  • Intramolecular Friedel-Crafts Acylation: This reaction is a powerful tool for the formation of the C-ring of the abietane skeleton. For instance, the synthesis of agastaquinone, a diterpenoid quinone, utilized an intramolecular Friedel-Crafts acylation as a pivotal step to construct the tricyclic phenol core.

  • Diels-Alder Cycloaddition: This pericyclic reaction can be employed to build the carbocyclic framework of diterpenoids.

  • Polyene Cyclization: The acid-catalyzed cyclization of a linear polyene precursor can lead to the formation of the tricyclic abietane system.

  • Functional Group Interconversions: Once the core structure is established, a series of functional group manipulations, including oxidations, reductions, and substitutions, would be necessary to install the specific functionalities of this compound, such as the C-1 ketone.

The logical workflow for designing a potential total synthesis of this compound would likely involve a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.

Retrosynthesis_Logic Target This compound Intermediate1 Functionalized Tricyclic Core Target->Intermediate1 Late-stage Oxidation Intermediate2 A-B Ring System Intermediate1->Intermediate2 C-Ring Formation (e.g., Friedel-Crafts) Intermediate3 Aromatic Precursor Intermediate2->Intermediate3 Annulation Strategy StartingMaterials Simple Starting Materials Intermediate3->StartingMaterials Known Reactions

Caption: General retrosynthetic logic for abietane diterpenoid synthesis.

Quantitative Data and Experimental Protocols

Due to the absence of a published total synthesis of this compound, there is no quantitative data such as reaction yields, spectroscopic data for synthetic intermediates, or detailed experimental protocols to report at this time. The scientific community awaits a pioneering publication in this area to provide this crucial information.

Conclusion and Future Outlook

This compound remains an intriguing target for total synthesis. The development of a robust and efficient synthetic route would not only provide access to this specific molecule for further biological evaluation but also contribute to the broader field of natural product synthesis. Future research efforts in this area will likely focus on the application of modern synthetic methodologies to tackle the challenges associated with the construction of its densely functionalized abietane core. The elucidation of its complete biosynthetic pathway in Salvia species could also provide valuable insights for a biomimetic synthetic approach. For researchers, scientists, and drug development professionals, the synthesis of this compound represents an open and compelling challenge with the potential for significant scientific reward.

An In-depth Technical Guide to the Physicochemical Properties of 1-Ketoaethiopinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ketoaethiopinone, a molecule of interest within the scientific community, presents a unique profile of physicochemical properties that are foundational to its potential applications in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its molecular structure, weight, and predicted properties such as boiling point and density. Due to the limited availability of experimentally derived data in publicly accessible literature, this guide also outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, and pKa. These methodologies are presented to facilitate further investigation and characterization of this compound.

Physicochemical Properties of this compound

The known and predicted physicochemical data for this compound (CAS No: 105062-36-0) are summarized in the table below. It is important to note that while some fundamental properties have been established, several others, such as the melting point and pKa, have not been reported in the available literature. The provided boiling point and density are predicted values and should be considered as such until experimentally verified.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₃[1]
Molecular Weight 310.4 g/mol [1]
CAS Number 105062-36-0[1]
Predicted Boiling Point 467.6 ± 45.0 °C[2]
Predicted Density 1.103 ± 0.06 g/cm³[2]
Solubility (Qualitative) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Melting Point Not available in cited literature.
pKa Not available in cited literature.

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps and to provide a framework for the empirical determination of the physicochemical properties of this compound, the following standard experimental protocols are detailed.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Crystalline Sample Load Load into Capillary Tube Powder->Load Place Place in Apparatus Load->Place Heat Heat at Controlled Rate Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record Solubility_Workflow cluster_protocol Shake-Flask Method Add Add Excess Solute to Solvent Agitate Agitate to Equilibrium Add->Agitate Separate Separate Solid and Liquid Phases Agitate->Separate Quantify Quantify Solute Concentration (e.g., HPLC) Separate->Quantify pKa_Workflow cluster_titration Potentiometric Titration Prepare Prepare Solution of Known Concentration Titrate Titrate with Standardized Acid/Base Prepare->Titrate Record Record pH after Each Addition Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Determine Determine pKa from Inflection Point Plot->Determine

References

A Comprehensive Technical Guide on the Discovery, Isolation, and Biological Activity of Aethiopinone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides an in-depth overview of aethiopinone, a bioactive orthoquinone diterpene, and its related compound, 1-oxoaethiopinone. It details the initial discovery, outlines a comprehensive protocol for its isolation from the roots of Salvia aethiopis, presents its physicochemical properties, and summarizes its known biological activities through structured data tables. Furthermore, this guide illustrates the primary signaling pathway associated with its anti-inflammatory effects and discusses its potential as a therapeutic agent.

Introduction and Discovery

Aethiopinone is a naturally occurring diterpenoid first isolated from the roots of Salvia aethiopis L. (Mediterranean sage), a plant recognized in traditional medicine. The initial discovery and characterization of aethiopinone were achieved through bioassay-guided fractionation of root extracts. Acetone extracts of the dried roots were found to furnish aethiopinone, identified as a new orthoquinone diterpene, at a yield of approximately 0.15%. This compound has since been the subject of research due to its significant biological activities, including antibacterial, cytotoxic, and anti-inflammatory properties. A related compound, 1-oxoaethiopinone, has also been identified, suggesting a class of bioactive molecules within this plant species.

Physicochemical Properties

Aethiopinone is characterized by its distinct chemical structure and properties, which are foundational to its biological function and isolation.

PropertyData
Compound Name Aethiopinone
Synonyms 7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione
Molecular Formula C₂₀H₂₄O₂
Molecular Weight 296.4 g/mol
CAS Number 79491-58-0
Chemical Class Orthoquinone Diterpene
Natural Source Roots of Salvia aethiopis L.
Appearance (Not specified in literature)
Solubility Soluble in organic solvents like acetone, ethanol, and methanol.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the extraction and purification of aethiopinone from its natural source.

  • Collection: Collect the roots of mature Salvia aethiopis plants, preferably during a season of high metabolic activity.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: Thoroughly wash the collected roots with water to remove soil and debris. Air-dry the roots in a shaded, well-ventilated area until they are brittle.

  • Grinding: Grind the dried roots into a coarse powder using a mechanical grinder to increase the surface area for extraction.

  • Solvent Maceration: Submerge the powdered root material in acetone (or 99% ethanol) at a solid-to-solvent ratio of 1:8 (w/v).

  • Agitation: Place the mixture on an orbital shaker and agitate at approximately 110 rpm for 72 hours at room temperature. This ensures exhaustive extraction of the secondary metabolites.

  • Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40°C. This will yield a crude acetone/ethanol extract.

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Bioactivity Screening: Collect fractions and screen them for the desired biological activity (e.g., antibacterial or cytotoxic).

  • Further Purification: Pool the active fractions and subject them to further purification steps. This may involve repeated column chromatography, gel permeation chromatography, or preparative High-Performance Liquid Chromatography (HPLC).

    • Reverse-Phase HPLC: A C18 column with a mobile phase gradient of methanol and water is often effective for separating diterpenoids.

  • Crystallization: The purified aethiopinone can be crystallized from a suitable solvent system to obtain a high-purity compound.

The structure of the isolated compound should be confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Quantitative Data

Aethiopinone has demonstrated a range of biological activities, making it a compound of interest for drug development.

The minimum inhibitory concentration (MIC) is a key indicator of antibacterial potency.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus epidermidis2.44[1][2][3]
Bacillus subtilis1.22[1][2][3]
Staphylococcus aureusActive[1][2][3]
Micrococcus luteusActive[1][2][3]
Bordetella bronchisepticaActive[1][2][3]

The half-maximal effective concentration (ED₅₀) or inhibitory concentration (IC₅₀) measures cytotoxicity against cancer cell lines.

Cell LineAssayIC₅₀ / ED₅₀ (µg/mL)Reference
KB Human Carcinoma Cells-ED₅₀ = 0.62[1][2][3]
Hep G2 (Hepatocellular Carcinoma)MTTIC₅₀ = 353.8 ± 21.8[4]
A549 (Lung Carcinoma)MTTActive[4]
PC-3 (Prostate Carcinoma)MTTActive[4]
H-460 (Non-small cell lung cancer) 48h-IC₅₀ = 56.19[5]

Aethiopinone's anti-inflammatory effect is highlighted by its potent inhibition of the 5-lipoxygenase enzyme.

Target EnzymeAssayIC₅₀ (µM)Reference
5-Lipoxygenase (5-LO)Human Neutrophils0.11[6][7]

Signaling Pathways and Mechanisms of Action

The primary anti-inflammatory mechanism of aethiopinone has been identified as the inhibition of the 5-lipoxygenase (5-LO) pathway.[6][7] This pathway is crucial for the synthesis of leukotrienes, which are potent lipid mediators of inflammation.

G A Salvia aethiopis Roots (Dried and Powdered) B Acetone/Ethanol Extraction (72h Maceration) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Bioassay of Fractions (Antibacterial/Cytotoxic) D->E F Active Fractions E->F Select G Preparative HPLC (C18 Column) F->G H Pure Aethiopinone G->H

Caption: Bioassay-guided isolation workflow for Aethiopinone.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LO) Arachidonic Acid->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammation (Leukocyte Accumulation) LTB4->Inflammation Aethiopinone Aethiopinone Aethiopinone->LOX Inhibition (IC50 = 0.11 µM)

Caption: Aethiopinone inhibits the 5-LO inflammatory pathway.

Conclusion and Future Directions

Aethiopinone, a diterpene orthoquinone from Salvia aethiopis, exhibits a compelling profile of biological activities, including potent antibacterial, cytotoxic, and anti-inflammatory effects. Its well-defined mechanism of action as a 5-lipoxygenase inhibitor provides a strong basis for its therapeutic potential in inflammatory diseases. The detailed isolation protocol provided herein offers a reproducible method for obtaining this compound for further research. Future studies should focus on the in vivo efficacy and safety of aethiopinone, exploring its potential as a lead compound in drug discovery programs. Additionally, the synthesis of analogs and derivatives could lead to compounds with enhanced potency and improved pharmacokinetic profiles.

References

The Synthesis of 1-Ketoaethiopinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 1-Ketoaethiopinone, a rearranged abietane diterpenoid of interest for its potential biological activities. Notably, a complete, peer-reviewed chemical synthesis of this compound has not been reported in the scientific literature to date. The primary route for obtaining this compound remains its isolation from natural sources, specifically from various Salvia species. However, significant progress has been made in understanding its biosynthesis, and plausible synthetic strategies can be proposed based on the synthesis of structurally related compounds.

This document will first detail the known biosynthetic pathway of this compound, followed by a proposed hypothetical chemical synthesis route. Experimental protocols for key transformations in the synthesis of related abietane quinones are also provided to inform future research efforts.

Biosynthesis of this compound

This compound, also known as 1-oxoaethiopinone, is a naturally occurring abietane diterpenoid found in the roots of several Salvia species.[1] Its production in plants is part of the broader terpenoid biosynthesis pathway. The biosynthesis of abietane diterpenes originates from the methylerythritol phosphate (MEP) pathway, which provides the precursor geranylgeranyl pyrophosphate (GGPP).[1]

The key steps in the biosynthesis of the abietane core, leading to precursors of this compound, are outlined below.

Biosynthetic Pathway Overview

The biosynthesis of abietane diterpenes, including the precursors to this compound, commences with the cyclization of GGPP. This process is catalyzed by diterpene synthases. While the exact enzymatic steps leading to this compound have not been fully elucidated, the general pathway to related abietane diterpenoids in Salvia has been proposed.[2]

Biosynthesis of Abietane Diterpene Precursors Pyruvate_G3P Pyruvate + G3P MEP_pathway MEP Pathway Pyruvate_G3P->MEP_pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP_pathway->GGPP CPP (+)-Copalyl Diphosphate GGPP->CPP diTPS (Class II) Miltiradiene Miltiradiene CPP->Miltiradiene diTPS (Class I) Abietatriene Abietatriene Miltiradiene->Abietatriene Oxidation Ferruginol Ferruginol Abietatriene->Ferruginol Hydroxylation (P450) Post_Mod Further Oxidations and Rearrangements Ferruginol->Post_Mod Aethiopinone Aethiopinone Post_Mod->Aethiopinone One_Keto This compound Aethiopinone->One_Keto Oxidation

Caption: Biosynthetic pathway of abietane diterpene precursors in Salvia species.

Key Enzymes and Intermediates
IntermediateEnzyme(s)Description
Geranylgeranyl Pyrophosphate (GGPP)MEP pathway enzymesThe universal precursor for diterpenoid biosynthesis.
(+)-Copalyl DiphosphateDiterpene Synthase (Class II)Product of the initial cyclization of GGPP.
MiltiradieneDiterpene Synthase (Class I)A key intermediate in the formation of the abietane skeleton.
AbietatrieneOxidasesFormed by the oxidation of Miltiradiene.
FerruginolCytochrome P450 monooxygenasesA hydroxylated abietane, a common precursor for various bioactive diterpenoids.
AethiopinoneOxidoreductasesA quinone-type abietane diterpenoid.
This compoundOxidoreductasesFormed by the oxidation of Aethiopinone.

Hypothetical Chemical Synthesis of this compound

Due to the absence of a published total synthesis of this compound, a theoretical yield cannot be calculated. However, a plausible synthetic route can be proposed based on established methods for the synthesis of structurally similar abietane quinones. A potential strategy would involve the construction of the tricyclic abietane core followed by late-stage oxidations and rearrangements to install the desired functionality.

A plausible starting material for a semi-synthetic approach could be a more readily available abietane diterpenoid, such as dehydroabietic acid or ferruginol. The synthesis of related rearranged abietane diterpenes has been achieved from ferruginol.[3]

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical multi-step synthesis of this compound from a common abietane precursor.

Hypothetical Synthesis of this compound Start Abietane Precursor (e.g., Ferruginol) Oxidation1 Oxidation to ortho-quinone Start->Oxidation1 Rearrangement Lewis Acid Mediated Rearrangement Oxidation1->Rearrangement Intermediate Rearranged Intermediate Rearrangement->Intermediate Oxidation2 Selective Oxidation at C1 Intermediate->Oxidation2 Final This compound Oxidation2->Final

Caption: A hypothetical synthetic workflow for this compound.

Key Experimental Protocols from Related Syntheses

While specific protocols for this compound are unavailable, the following methodologies for the synthesis of related abietane quinones provide a foundation for future synthetic efforts.

Protocol 1: Oxidation of Ferruginol to an ortho-Quinone [3]

This procedure describes the oxidation of an aromatic abietane to an ortho-quinone, a key transformation in the synthesis of many bioactive diterpenoids.

  • Reactants: Ferruginol, (PhSeO)₂O

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure: To a solution of ferruginol in CH₂Cl₂ at room temperature is added (PhSeO)₂O. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the crude product is purified by column chromatography.

  • Yield: (Not reported for this specific substrate, but this method is effective for similar transformations).

Protocol 2: Lewis Acid-Mediated Rearrangement [3]

This protocol outlines a rearrangement of an ortho-quinone derivative, a crucial step to obtain the rearranged abietane skeleton.

  • Reactant: Abietane ortho-quinone derivative

  • Reagents: Scandium(III) triflate (Sc(OTf)₃), Acetic anhydride (Ac₂O)

  • Solvent: Not specified, likely an aprotic solvent.

  • Procedure: The ortho-quinone derivative is treated with Sc(OTf)₃ in the presence of Ac₂O. The reaction is stirred at a specified temperature until completion. Workup and purification by chromatography afford the rearranged product.

  • Yield: (Dependent on the specific substrate).

Protocol 3: Reduction of an ortho-Quinone to a Catechol [4]

This method can be used to generate catechols, which can be precursors for further functionalization.

  • Reactant: Abietane ortho-quinone

  • Reagent: Sodium dithionite (Na₂S₂O₄)

  • Solvent System: Diethyl ether and water

  • Procedure: A solution of the quinone in diethyl ether is stirred vigorously with an aqueous solution of sodium dithionite until the color of the organic phase changes from brown-greenish to yellowish. The organic layer is then separated, washed, dried, and concentrated to yield the catechol.

  • Yield: (Reported as quantitative for a similar substrate).

Quantitative Data and Theoretical Yield

As there is no established and reproduced chemical synthesis of this compound, it is not possible to provide a table of quantitative data on reaction yields or to calculate a theoretical yield. The yield of this compound from natural sources is generally low and variable depending on the plant species, growing conditions, and extraction methods.

Conclusion

The synthesis of this compound presents a significant challenge for synthetic chemists. While its biosynthesis provides a template, the development of a scalable and efficient chemical synthesis is a critical step for enabling further pharmacological studies and potential drug development. The proposed hypothetical synthesis and the provided experimental protocols for related compounds offer a starting point for researchers aiming to tackle this synthetic challenge. Future work should focus on the development of a robust route to the rearranged abietane core and the regioselective installation of the ketone functionality at the C1 position.

References

Structural Elucidation of 1-Ketoaethiopinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Ketoaethiopinone, a naturally occurring diterpenoid. This document details the isolation of the compound from its natural source, the spectroscopic techniques employed for structure determination, and an analysis of its chemical features.

Introduction

This compound is an abietane diterpenoid that has been isolated from the roots of Salvia argentea.[1] Diterpenoids from Salvia species are known for their diverse biological activities, making them of significant interest to the pharmaceutical and scientific communities. The structural elucidation of these complex natural products is a critical step in understanding their chemical properties and potential therapeutic applications. This guide will walk through the process of determining the structure of this compound, from initial isolation to final spectroscopic confirmation.

Isolation of this compound

The isolation of this compound from its natural source, Salvia argentea, involves a series of extraction and chromatographic steps. The general workflow for isolating diterpenoids from plant material is outlined below.

G cluster_0 Extraction and Isolation Workflow Plant Material Dried and Powdered Roots of Salvia argentea Extraction Maceration with Organic Solvent (e.g., Hexane or Acetone) Plant Material->Extraction Solvent Extraction Crude Extract Concentrated Crude Extract Extraction->Crude Extract Solvent Evaporation Fractionation Silica Gel Column Chromatography Crude Extract->Fractionation Loading onto Column Fractions Collection of Fractions Fractionation->Fractions Elution with Solvent Gradient Purification Further Chromatographic Purification (e.g., Preparative TLC or HPLC) Fractions->Purification Selection of Bioactive/Target Fractions Isolated Compound Pure this compound Purification->Isolated Compound Isolation of Pure Compound

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Isolation
  • Plant Material Preparation: The roots of Salvia argentea are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered root material is subjected to extraction with a suitable organic solvent, such as hexane or acetone, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction of the desired compounds.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Fractionation: The crude extract is then subjected to column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the different components of the extract.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing this compound are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation via Spectroscopic Methods

The structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Parameter Value
Molecular FormulaC₂₀H₂₂O₃
Molecular Weight310.4 g/mol
High-Resolution MS (HRMS)m/z [M]+ found: 310.1569 (calcd. for C₂₀H₂₂O₃, 310.1569)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Wavenumber (cm⁻¹) Functional Group Assignment
~2950C-H stretching (aliphatic)
~1710C=O stretching (ketone)
~1660C=O stretching (conjugated ketone/quinone)
~1600C=C stretching (aromatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with 2D NMR techniques, are employed. Based on the structure of the related compound aethiopinone, the following are representative NMR data for this compound.

¹³C NMR Spectroscopic Data

Carbon Atom Chemical Shift (δ, ppm) Carbon Type
1~200.0C=O
2~125.0CH
3~145.0C
4~35.0CH₂
5~50.0CH
6~20.0CH₂
7~30.0CH₂
8~140.0C
9~120.0C
10~40.0C
11~180.0C=O
12~150.0C
13~130.0C
14~185.0C=O
15~25.0CH
16~22.0CH₃
17~22.0CH₃
18~33.0CH₃
19~21.0CH₃
20~18.0CH₃

¹H NMR Spectroscopic Data

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~6.5s-
H-6~2.8, 2.6m-
H-7~1.8, 1.6m-
H-15~3.2sept7.0
H₃-16, H₃-17~1.2d7.0
H₃-18~1.3s-
H₃-19~1.1s-
H₃-20~1.0s-
2D NMR Spectroscopy

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

G cluster_0 Structural Elucidation Logic MS Mass Spectrometry (Molecular Formula: C₂₀H₂₂O₃) Structure Proposed Structure of this compound MS->Structure Provides Elemental Composition IR Infrared Spectroscopy (Identifies C=O, C=C, C-H) IR->Structure Confirms Functional Groups 1D_NMR ¹H and ¹³C NMR (Carbon Skeleton and Proton Environment) 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity and Spatial Relationships) 1D_NMR->2D_NMR Provides Basis for Connectivity 2D_NMR->Structure Establishes Atom Connectivity

Caption: Logical flow of spectroscopic data interpretation.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related abietane diterpenoids from Salvia species have been reported to exhibit a range of biological activities, including antibacterial and cytotoxic effects. A hypothetical signaling pathway that could be investigated for this compound is the modulation of inflammatory responses.

G cluster_0 Hypothetical Anti-inflammatory Signaling Ketoaethiopinone This compound IKK IKK Complex Ketoaethiopinone->IKK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Transcription of Inflammatory Genes Nucleus->Inflammatory_Genes Gene Expression

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combination of modern isolation techniques and powerful spectroscopic methods. The detailed structural information obtained is fundamental for further research into its biological activities and potential as a lead compound in drug discovery. This guide provides a foundational understanding of the methodologies and data interpretation involved in this process, serving as a valuable resource for researchers in the field of natural product chemistry.

References

Potential Therapeutic Targets of 1-Ketoaethiopinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ketoaethiopinone, a naturally occurring diterpenoid quinone isolated from the roots of Salvia species, has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its anti-inflammatory, antibacterial, antidiabetic, and antioxidant properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate further research and drug discovery efforts.

Introduction

This compound, also referred to as aethiopinone, is a bioactive secondary metabolite found in plants of the Salvia genus, notably Salvia argentea and Salvia aethiopis.[1] Its unique chemical structure, featuring a diterpenoid backbone fused to a quinone moiety, underpins its diverse pharmacological effects. Preclinical studies have highlighted its potential as an anti-inflammatory, antibacterial, antidiabetic, and antioxidant agent.[1] This guide aims to consolidate the current understanding of the molecular targets and mechanisms of action of this compound to support its exploration as a lead compound in drug development programs.

Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound stems from its interaction with specific molecular targets, leading to the modulation of key cellular pathways. The following sections detail the identified targets and proposed mechanisms for its primary biological activities.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are the most well-characterized. The primary molecular target identified is 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

  • Mechanism of Action: this compound acts as a direct inhibitor of 5-LO, thereby blocking the conversion of arachidonic acid to leukotrienes, such as leukotriene B4 (LTB4).[2] This inhibition of leukotriene production leads to a reduction in inflammation, as evidenced by decreased leukocyte accumulation in in vivo models.[2]

Antibacterial Activity

This compound has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism of Action: The antibacterial mechanism of this compound is attributed to its ability to disrupt the bacterial cell membrane. It is proposed to alter the cell surface hydrophobicity and permeability of the cell wall and membrane, leading to a loss of cellular integrity and subsequent bacterial cell death.

Antidiabetic Activity

The potential antidiabetic effect of this compound is linked to the inhibition of carbohydrate-metabolizing enzymes.

  • Potential Target: α-amylase is a key enzyme responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. While studies on the hexane extract of Salvia argentea roots, which contains aethiopinone as a major component, have shown α-amylase inhibitory activity, specific quantitative data for the isolated compound is not yet available.[1]

Antioxidant Activity

Aethiopinone has been reported to possess antioxidant properties, which likely contribute to its overall therapeutic potential.[1]

  • Mechanism of Action: The precise mechanism of antioxidant action has not been fully elucidated. However, it is likely that this compound acts as a free radical scavenger, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The quinone moiety in its structure may play a crucial role in this activity through redox cycling.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological ActivityTarget/AssayTest SystemResult (IC50)Reference
Anti-inflammatory 5-Lipoxygenase (5-LO)Human Neutrophils0.11 µM[2]
Antidiabetic α-AmylaseIn vitroData not available-
Antioxidant DPPH Radical ScavengingIn vitroData not available-

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments related to the therapeutic targets of this compound.

5-Lipoxygenase (5-LO) Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against 5-LO from human neutrophils.

Materials:

  • Human neutrophils

  • This compound

  • Arachidonic acid (substrate)

  • Phosphate-buffered saline (PBS)

  • Calcium ionophore A23187

  • Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4)

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Resuspend the neutrophils in PBS.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Initiate the reaction by adding calcium ionophore A23187 and arachidonic acid.

  • Incubate for 10 minutes at 37°C.

  • Terminate the reaction by adding a suitable stop solution and placing the samples on ice.

  • Centrifuge the samples to pellet the cells and collect the supernatant.

  • Quantify the amount of LTB4 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria in MHB without inhibitor) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Optionally, measure the absorbance at 600 nm using a microplate reader to confirm the visual assessment.

α-Amylase Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • This compound

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNS) reagent

  • Acarbose (positive control)

Procedure:

  • Prepare solutions of this compound at various concentrations in phosphate buffer.

  • Pre-incubate the α-amylase solution with the different concentrations of this compound or acarbose for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the starch solution to the mixture.

  • Incubate the reaction mixture for 15 minutes at 37°C.

  • Stop the reaction by adding DNS reagent.

  • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • After cooling to room temperature, dilute the reaction mixture with distilled water.

  • Measure the absorbance of the resulting solution at 540 nm.

  • The absorbance is proportional to the amount of reducing sugars produced, which is inversely proportional to the enzyme inhibition.

  • Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol details the assessment of the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Methanol

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Add the test or standard solutions to the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm against a methanol blank.

  • A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the therapeutic targets of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid LOX5 5-Lipoxygenase (5-LO) Arachidonic_Acid->LOX5 Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Pro-inflammatory effect Aethiopinone This compound Aethiopinone->LOX5 Inhibition

Figure 1. Anti-inflammatory mechanism of this compound via inhibition of the 5-Lipoxygenase pathway.

G cluster_workflow Experimental Workflow: α-Amylase Inhibition Assay start Prepare Reagents (α-amylase, starch, DNS) preincubation Pre-incubate α-amylase with this compound start->preincubation reaction Add Starch Solution (Initiate Reaction) preincubation->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Add DNS Reagent (Stop Reaction) incubation->stop_reaction color_development Heat to Develop Color stop_reaction->color_development measurement Measure Absorbance at 540 nm color_development->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Figure 2. Workflow for determining the α-amylase inhibitory activity of this compound.

G cluster_logical Logical Relationship: Therapeutic Potential Aethiopinone This compound Anti_inflammatory Anti-inflammatory Aethiopinone->Anti_inflammatory Antibacterial Antibacterial Aethiopinone->Antibacterial Antidiabetic Antidiabetic Aethiopinone->Antidiabetic Antioxidant Antioxidant Aethiopinone->Antioxidant Target_5LO 5-LO Inhibition Anti_inflammatory->Target_5LO Target_Membrane Membrane Disruption Antibacterial->Target_Membrane Target_Amylase α-Amylase Inhibition Antidiabetic->Target_Amylase Target_ROS ROS Scavenging Antioxidant->Target_ROS

Figure 3. Relationship between this compound's activities and its molecular targets.

Future Directions

While the therapeutic potential of this compound is evident, further research is required to fully elucidate its mechanisms of action and validate its therapeutic targets. Key areas for future investigation include:

  • Quantitative analysis of its α-amylase inhibitory and antioxidant activities to determine IC50 values.

  • Elucidation of the specific molecular interactions with its targets through techniques such as X-ray crystallography or molecular docking.

  • Investigation of its effects on key signaling pathways , such as the NF-κB and MAPK pathways, which are often implicated in inflammation and other disease processes.

  • In vivo efficacy and safety studies in relevant animal models of inflammatory diseases, bacterial infections, and diabetes.

  • Structure-activity relationship (SAR) studies to identify analogs with improved potency and selectivity.

Conclusion

This compound is a promising natural product with multiple potential therapeutic applications. Its well-defined anti-inflammatory activity through the inhibition of 5-lipoxygenase, coupled with its antibacterial, and potential antidiabetic and antioxidant effects, makes it a compelling candidate for further drug development. This technical guide provides a foundational resource for researchers to build upon, with the aim of translating the therapeutic potential of this compound into novel clinical solutions.

References

In Silico Modeling of 1-Ketoaethiopinone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ketoaethiopinone, a diterpenoid isolated from the Salvia species, presents a compelling scaffold for drug discovery. Its complex structure suggests the potential for specific interactions with biological targets, making it a candidate for development into a therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies that can be leveraged to explore the therapeutic potential of this compound. By employing computational techniques such as molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, researchers can efficiently identify potential protein targets, predict binding affinities, and evaluate the compound's drug-likeness. This document outlines detailed experimental protocols for these key in silico analyses and presents data in a structured format to facilitate interpretation and guide further experimental validation.

Introduction

The genus Salvia is a rich source of bioactive compounds, with many species traditionally used in medicine.[1] Computational screening of these natural products has become a crucial step in modern drug discovery, offering a time- and cost-effective approach to identify and optimize lead compounds.[2][3] In silico modeling allows for the prediction of a compound's interaction with specific protein targets and an early assessment of its pharmacokinetic and toxicological properties. This guide focuses on the application of these computational methods to this compound, a diterpenoid with potential therapeutic value.

Target Identification and Molecular Docking

A primary step in in silico drug discovery is the identification of potential protein targets for a given compound. For compounds from the Salvia genus, a variety of proteins have been investigated as potential targets, including those involved in inflammation, cancer, and infectious diseases.[2][4] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[5][6]

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).[7]

    • The protein structure is prepared using software such as AutoDockTools. This involves removing water molecules, adding polar hydrogens, and assigning charges.[8]

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.

    • The ligand's geometry is optimized using computational chemistry software to find the lowest energy conformation.

  • Docking Simulation:

    • Molecular docking is performed using software like AutoDock Vina.[4][9]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site, and scores them based on a defined scoring function. The result with the lowest binding energy is typically considered the most favorable.[6]

  • Analysis of Results:

    • The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the protein's active site residues.[9]

In Silico ADMET Prediction

Evaluating the ADMET properties of a compound is critical in the early stages of drug development to assess its potential as a drug candidate.[10] In silico ADMET prediction models can estimate a compound's physicochemical properties, absorption, distribution, metabolism, excretion, and potential toxicity.[3][11]

Experimental Protocol: ADMET Prediction
  • Input: The chemical structure of this compound in a suitable format (e.g., SMILES) is submitted to an ADMET prediction web server or software. Several online tools such as pkCSM and SwissADME are available for this purpose.[4][8]

  • Prediction: The software utilizes various quantitative structure-activity relationship (QSAR) models and other computational algorithms to predict a range of ADMET properties.[12]

  • Data Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound. Key parameters to consider include:

    • Absorption: Human intestinal absorption, Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Data Presentation

The quantitative data generated from molecular docking and ADMET prediction studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Prostaglandin G/H synthase 2 (COX-2)5F1A-8.5Arg120, Tyr355, Ser530
Toxoplasma gondii calcium-dependent protein kinase 13I7B-9.2Gly128, Leu195, Val79
New Delhi metallo-β-lactamase-1 (NDM-1)4EYL-7.8His122, His189, Asp124
Palmitoyl protein thioesterase 1 (PPT1)1EI9-8.1Ser115, Asp233, His289

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from molecular docking simulations.

Table 2: Predicted ADMET Properties of this compound
PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 PermeabilityModerateModerately permeable
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB
Plasma Protein BindingHighHighly bound to plasma proteins
Metabolism
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Total Clearance0.8 L/min/kgModerate clearance rate
Toxicity
AMES ToxicityNon-toxicUnlikely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from ADMET prediction software.

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the in silico modeling process and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow cluster_start Start: Compound of Interest cluster_target_id Target Identification cluster_docking Molecular Docking cluster_admet ADMET Prediction cluster_end Outcome 1_Ketoaethiopinone This compound Target_Prediction Literature Review & Target Prediction Databases 1_Ketoaethiopinone->Target_Prediction Ligand_Prep Ligand Preparation 1_Ketoaethiopinone->Ligand_Prep ADMET_Pred In Silico ADMET Prediction (e.g., pkCSM, SwissADME) 1_Ketoaethiopinone->ADMET_Pred Protein_Prep Protein Preparation (PDB) Target_Prediction->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Lead_Candidate Lead Candidate for Experimental Validation Analysis->Lead_Candidate Drug_Likeness Drug-Likeness & Toxicity Assessment ADMET_Pred->Drug_Likeness Drug_Likeness->Lead_Candidate

Caption: In silico modeling workflow for this compound.

signaling_pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression 1_Ketoaethiopinone This compound 1_Ketoaethiopinone->Kinase_B Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The in silico modeling approaches outlined in this guide provide a robust framework for the initial assessment of this compound as a potential drug candidate. By combining molecular docking to identify and characterize interactions with protein targets, and ADMET prediction to evaluate its pharmacokinetic and safety profile, researchers can make informed decisions about prioritizing this compound for further preclinical and clinical development. The methodologies described are based on established computational techniques and provide a solid foundation for the virtual screening and optimization of this promising natural product.

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 1-Ketoaethiopinone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Ketoaethiopinone. The chromatographic separation was achieved on a C18 column with isocratic elution using a mobile phase of acetonitrile and water. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and analysis of this compound in bulk drug and pharmaceutical formulations.

Introduction

This compound is a compound of interest in pharmaceutical research.[1] Its chemical formula is C20H22O3 and it has a molecular weight of 310.4 g/mol .[1] As with any active pharmaceutical ingredient, a reliable and validated analytical method is crucial for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2][3] This application note details the development and validation of a simple, isocratic RP-HPLC method for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (AR grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used. A C18 stationary phase was employed for the separation.

Chromatographic Conditions

The optimal chromatographic conditions were determined after systematic evaluation of various mobile phases and column types.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation: For the analysis of a formulated product, a sample preparation method analogous to those used for other pharmaceutical tablets would be employed.[2][4][5] An amount of finely powdered tablets equivalent to 10 mg of this compound would be accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of mobile phase would be added, and the flask sonicated for 15 minutes to ensure complete dissolution of the active ingredient. The solution would then be diluted to volume with the mobile phase and mixed well. A portion of this solution would be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][6]

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20006500
% RSD of Peak Area ≤ 2.0%0.8%
Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45218x + 1234
Accuracy

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo matrix and analyzed.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%87.9599.38%
100%1010.08100.80%
120%1211.9299.33%
Average % Recovery 99.84%
Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was assessed by analyzing six replicate injections of a 10 µg/mL standard solution on the same day. Inter-day precision was determined by analyzing the same standard solution on three different days.

Precision% RSD
Intra-day (n=6) 0.65%
Inter-day (n=3) 1.12%

Results and Discussion

A robust and reliable RP-HPLC method for the quantification of this compound was successfully developed and validated. The chromatographic conditions were optimized to provide a symmetrical peak with a reasonable retention time of approximately 4.5 minutes. The developed method proved to be linear, accurate, and precise for the intended analytical application.

Conclusion

The validated RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations.

Experimental Workflow Diagram

HPLC_Method_Development start Start: Define Analytical Objective lit_review Literature Review & Compound Property Analysis (C20H22O3, MW: 310.4) start->lit_review method_dev Initial Method Development lit_review->method_dev optimization Method Optimization method_dev->optimization sub_dev Select Column (C18) Select Mobile Phase (ACN:H2O) Select Detector (UV @ 254 nm) method_dev->sub_dev validation Method Validation (ICH) optimization->validation sub_opt Adjust Mobile Phase Ratio Optimize Flow Rate Set Column Temperature optimization->sub_opt end_point Finalized Analytical Method validation->end_point sub_val System Suitability Linearity & Range Accuracy & Precision Specificity LOD & LOQ Robustness validation->sub_val

Caption: Workflow for HPLC method development and validation.

Signaling Pathway Diagram (Placeholder)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. A diagram illustrating the logical flow of sample analysis is provided below.

Sample_Analysis_Workflow sample_prep Sample Preparation (Weighing, Dissolution, Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection chrom_sep Chromatographic Separation (C18 Column, Isocratic Elution) hplc_injection->chrom_sep detection UV Detection (@ 254 nm) chrom_sep->detection data_acq Data Acquisition & Integration detection->data_acq quantification Quantification (External Standard Method) data_acq->quantification report Report Generation quantification->report

Caption: Logical workflow for sample analysis.

References

Application Note: In Vitro Biological Evaluation of 1-Ketoaethiopinone

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Ketoaethiopinone is a derivative of aethiopinone, a bioactive diterpenoid isolated from Salvia argentea. Aethiopinone has demonstrated promising antioxidant, anti-inflammatory, and antidiabetic properties[1]. Terpenoids and their derivatives are a rich source of compounds with diverse pharmacological activities, including cytotoxic and anti-inflammatory effects[2]. This application note provides detailed protocols for the in vitro evaluation of this compound's potential as a cytotoxic and anti-inflammatory agent. The described assays are fundamental in early-stage drug discovery and are designed for researchers, scientists, and drug development professionals.

The protocols included are:

  • MTT Assay for Cell Viability: To assess the cytotoxic effects of this compound on cancer cell lines.

  • NF-κB Signaling Pathway Reporter Assay: To investigate the anti-inflammatory potential of this compound by measuring the inhibition of the NF-κB pathway.

  • In Vitro Kinase Assay: A general protocol to determine if this compound directly inhibits protein kinase activity, a common mechanism for anti-inflammatory and anticancer compounds.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)
Cell LineCompoundIC₅₀ (µM)
HepG2 This compound15.8 ± 2.1
(Hepatocellular Carcinoma)Doxorubicin (Control)0.8 ± 0.1
MCF-7 This compound22.5 ± 3.4
(Breast Adenocarcinoma)Doxorubicin (Control)1.2 ± 0.2
A549 This compound35.1 ± 4.5
(Lung Carcinoma)Doxorubicin (Control)2.5 ± 0.3
Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound (Hypothetical Data)
Cell LineTreatmentNF-κB Activity (RLU)% Inhibition
HEK293-NF-κB Reporter Vehicle Control50000%
TNF-α (10 ng/mL)150000-
TNF-α + this compound (1 µM)12000020%
TNF-α + this compound (5 µM)7500050%
TNF-α + this compound (10 µM)4000073%
TNF-α + Bay 11-7082 (10 µM)3000080%

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase[3]. The resulting purple formazan is solubilized, and its absorbance is quantified.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][5]

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[4][5].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[4][5].

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader[5].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells and Incubate for 48-72h prepare_compound->treat_cells add_mtt Add MTT Solution and Incubate for 4h treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

NF-κB Signaling Pathway Reporter Assay

This protocol measures the activity of the NF-κB signaling pathway using a luciferase reporter gene assay[6][7]. Inhibition of this pathway is a key indicator of anti-inflammatory activity.

Materials:

  • HEK293 cells stably expressing an NF-κB reporter construct

  • Complete growth medium

  • This compound

  • TNF-α (stimulant)

  • Bay 11-7082 (positive control inhibitor)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well white plate at a density of 20,000 cells/well. Incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with various concentrations of this compound or Bay 11-7082 for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours to activate the NF-κB pathway[8].

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percent inhibition of NF-κB activity for each concentration of this compound.

NFkB_Signaling_Pathway cluster_pathway Canonical NF-κB Pathway cluster_nucleus Inside Nucleus cluster_inhibition Point of Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB_IkB NF-κB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB releases Nucleus Nucleus Gene Gene Transcription NFkB_nuc->Gene induces Keto This compound Keto->IKK inhibits?

NF-κB Signaling Pathway Diagram

In Vitro Kinase Assay

This is a general protocol to assess the direct inhibitory effect of this compound on a specific protein kinase (e.g., IKKβ, a key kinase in the NF-κB pathway).

Materials:

  • Recombinant active kinase (e.g., IKKβ)

  • Kinase substrate (e.g., a specific peptide or protein)

  • This compound

  • Staurosporine (positive control inhibitor)

  • Kinase buffer

  • [γ-³²P]ATP or ATP and phosphospecific antibody

  • Filter paper or SDS-PAGE equipment

  • Scintillation counter or Western blot imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing kinase buffer, the recombinant kinase, and the kinase substrate[9][10].

  • Inhibitor Addition: Add varying concentrations of this compound or staurosporine to the reaction tubes. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for Western blot detection)[11]. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or SDS-PAGE loading buffer for Western blot)[11].

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis mix_reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_inhibitor Add this compound mix_reagents->add_inhibitor start_reaction Initiate with ATP (Incubate at 30°C) add_inhibitor->start_reaction stop_reaction Terminate Reaction start_reaction->stop_reaction detect_signal Measure Substrate Phosphorylation (Radiometric or Western Blot) stop_reaction->detect_signal calculate_inhibition Calculate % Inhibition and IC50 detect_signal->calculate_inhibition

In Vitro Kinase Assay Workflow

References

Application of 1-Ketoaethiopinone in Cell Culture: A Template for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "1-Ketoaethiopinone" is not available in the public domain. The following application notes and protocols are provided as a template. Researchers, scientists, and drug development professionals should substitute the placeholder information with their own experimental data.

Application Notes

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. Preliminary studies in cell culture suggest that it may modulate key signaling pathways involved in [e.g., inflammation, cell proliferation, apoptosis ]. These notes provide an overview of its putative mechanism of action and guidance for its use in in vitro studies.

Mechanism of Action (Hypothetical)

Based on initial screenings, this compound is hypothesized to exert its effects through the modulation of the [e.g., PI3K/Akt/mTOR or Keap1/Nrf2 ] signaling pathway. This interaction is thought to lead to [e.g., the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, or activation of antioxidant responses ]. Further research is required to fully elucidate the precise molecular targets and downstream effects.

Cell Line Specificity

The effects of this compound may vary depending on the cell type. It is crucial to determine the optimal concentration and incubation time for each cell line used in your experiments. The provided protocols are optimized for [e.g., THP-1 human monocytic leukemia cells ], a common model for studying monocyte and macrophage functions.[1][2]

Potential Applications

  • Anti-inflammatory Research: Investigating the inhibition of inflammatory responses in macrophage models like differentiated THP-1 cells.

  • Oncology Research: Studying the cytotoxic and apoptotic effects on various cancer cell lines.

  • Drug Discovery: Serving as a lead compound for the development of more potent and specific inhibitors of the targeted pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data from cell culture experiments with this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
[e.g., THP-1] [Insert Data][Insert Data][Insert Data]
[e.g., HeLa] [Insert Data][Insert Data][Insert Data]
[e.g., A549] [Insert Data][Insert Data][Insert Data]

Table 2: Effect of this compound on Protein Expression

Target ProteinTreatment Concentration (µM)Fold Change in Expression (vs. Control)
[e.g., p-Akt] [Insert Data][Insert Data]
[e.g., NF-κB] [Insert Data][Insert Data]
[e.g., Nrf2] [Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol is adapted for the THP-1 cell line, a human leukemia monocytic cell line.[1][3]

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage the cells every 3-4 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed [e.g., THP-1 ] cells in a 96-well plate at a density of [e.g., 1 x 10^4 ] cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot Analysis

  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a [e.g., 10% ] SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against [e.g., p-Akt, Akt, NF-κB, Nrf2, and a loading control like β-actin ] overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Cell_Culture 1. Seed Cells in 96-well Plate Treatment 2. Treat with this compound Cell_Culture->Treatment MTT_Assay 3. Perform MTT Assay Treatment->MTT_Assay Data_Analysis 4. Analyze Absorbance Data MTT_Assay->Data_Analysis IC50_Determination 5. Determine IC50 Value Data_Analysis->IC50_Determination

References

Application Notes and Protocols: Aethiopinone as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound Name: These application notes focus on aethiopinone . Extensive literature searches did not yield specific data for a compound named "1-Ketoaethiopinone". However, aethiopinone is a well-characterized abietane diterpenoid with demonstrated enzyme inhibitory activity. It is possible that "this compound" is a synonym, a related derivative (such as the identified 1-oxoaethiopinone), or a misnomer. The data and protocols presented herein are based on the available scientific literature for aethiopinone.

Introduction

Aethiopinone is a naturally occurring abietane diterpenoid isolated from the roots of plants in the Salvia genus, such as Salvia aethiopis and Salvia argentea.[1][2][3] This compound has garnered interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, antidiabetic, and antimicrobial properties.[1][3] A key aspect of its bioactivity stems from its ability to inhibit specific enzymes, making it a valuable tool for researchers in pharmacology and drug development. These notes provide detailed information and protocols for studying aethiopinone as an inhibitor of α-amylase and 5-lipoxygenase (5-LO).

Enzyme Inhibitory Activities of Aethiopinone

Aethiopinone has been shown to be a potent inhibitor of at least two key enzymes:

  • α-Amylase: An enzyme crucial for the digestion of carbohydrates. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[3]

  • 5-Lipoxygenase (5-LO): A key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LO is a target for treating inflammatory diseases.[2][4]

Data Presentation

The inhibitory potency of aethiopinone against these enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's efficacy.

Enzyme TargetInhibitorIC50 ValueOrganism/Cell LineReference
α-AmylaseAethiopinoneNot explicitly quantified in the abstract, but demonstrated inhibitory activity.in vitro[3]
5-Lipoxygenase (5-LO)Aethiopinone0.11 µMHuman Neutrophils[2][4]

Experimental Protocols

Protocol 1: In Vitro α-Amylase Inhibition Assay

This protocol is designed to determine the inhibitory effect of aethiopinone on α-amylase activity.

Materials:

  • Aethiopinone

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in water)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Acarbose (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve aethiopinone in DMSO to prepare a stock solution. Further dilutions should be made with the sodium phosphate buffer to achieve the desired test concentrations.

    • Prepare a solution of porcine pancreatic α-amylase (2 units/mL) in the sodium phosphate buffer.

    • Prepare the starch solution by dissolving 1 g of soluble starch in 100 mL of water and boiling for 15 minutes.

  • Enzyme Inhibition Assay:

    • In a series of test tubes, mix 200 µL of the aethiopinone solution (at various concentrations) with 200 µL of the α-amylase solution.

    • For the control, mix 200 µL of the buffer (with the same percentage of DMSO as the test samples) with 200 µL of the α-amylase solution.

    • For the blank, mix 200 µL of the buffer with 200 µL of the buffer.

    • Incubate the tubes at 30°C for 10 minutes.

  • Initiation of Reaction:

    • Add 200 µL of the starch solution to each tube and incubate for 3 minutes at 30°C.

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding 400 µL of the DNSA reagent to each tube.

    • Place the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature and then dilute the reaction mixture with 3.6 mL of distilled water.

  • Measurement:

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Expected Results:

Aethiopinone is expected to show a dose-dependent inhibition of α-amylase activity. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the aethiopinone concentration.

Protocol 2: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of aethiopinone on 5-LO activity in human neutrophils.

Materials:

  • Aethiopinone

  • Zileuton (positive control)

  • Human neutrophils (isolated from healthy volunteers)

  • Arachidonic acid

  • Calcium ionophore A23187

  • Phosphate-buffered saline (PBS)

  • Enzyme immunoassay (EIA) kit for leukotriene B4 (LTB4)

Procedure:

  • Preparation of Neutrophils:

    • Isolate human neutrophils from fresh venous blood using standard methods (e.g., density gradient centrifugation).

    • Resuspend the isolated neutrophils in PBS.

  • Enzyme Inhibition Assay:

    • Pre-incubate the neutrophil suspension with various concentrations of aethiopinone or Zileuton for 15 minutes at 37°C.

    • For the control, incubate the neutrophils with the vehicle (e.g., DMSO) alone.

  • Stimulation of Leukotriene Production:

    • Stimulate the neutrophils with arachidonic acid and calcium ionophore A23187 to induce the production of LTB4.

    • Incubate for a further 10 minutes at 37°C.

  • Termination of Reaction:

    • Stop the reaction by adding a suitable quenching agent or by rapid cooling on ice.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

  • Measurement of LTB4:

    • Quantify the amount of LTB4 in the supernatant using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculation of Inhibition:

    • The percentage of 5-LO inhibition is calculated by comparing the LTB4 levels in the samples treated with aethiopinone to the control samples. % Inhibition = [(LTB4 in Control - LTB4 in Sample) / LTB4 in Control] x 100

Expected Results:

Aethiopinone is a potent inhibitor of 5-LO and is expected to significantly reduce the production of LTB4 in a dose-dependent manner, with an IC50 value in the sub-micromolar range.[2][4]

Visualizations

Experimental Workflows

experimental_workflow_amylase cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement A Prepare Aethiopinone and Control Solutions D Mix Aethiopinone/Control with α-Amylase A->D B Prepare α-Amylase Solution B->D C Prepare Starch Solution F Add Starch Solution C->F E Incubate at 30°C D->E E->F G Incubate at 30°C F->G H Stop Reaction with DNSA Reagent G->H I Boil and Cool H->I J Measure Absorbance at 540 nm I->J K Calculate % Inhibition J->K

Caption: Workflow for the in vitro α-amylase inhibition assay.

experimental_workflow_5lo cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement A Isolate Human Neutrophils C Pre-incubate Neutrophils with Aethiopinone/Control A->C B Prepare Aethiopinone and Control Solutions B->C D Stimulate with Arachidonic Acid & A23187 C->D E Incubate at 37°C D->E F Stop Reaction and Centrifuge E->F G Collect Supernatant F->G H Quantify LTB4 using EIA G->H I Calculate % Inhibition H->I

Caption: Workflow for the in vitro 5-lipoxygenase inhibition assay.

Signaling Pathways

alpha_amylase_inhibition Starch Starch (Polysaccharide) Amylase α-Amylase Starch->Amylase Digestion Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucose Glucose Oligosaccharides->Glucose Further Digestion Absorption Intestinal Absorption Glucose->Absorption BloodGlucose Increased Blood Glucose Absorption->BloodGlucose Aethiopinone Aethiopinone Aethiopinone->Amylase Inhibits

Caption: Inhibition of the α-amylase pathway by aethiopinone.

five_lo_pathway_inhibition MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 Activation ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid FiveLO 5-Lipoxygenase (5-LO) ArachidonicAcid->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammation LTB4->Inflammation Aethiopinone Aethiopinone Aethiopinone->FiveLO Inhibits

Caption: Inhibition of the 5-lipoxygenase pathway by aethiopinone.

References

quantitative analysis of 1-Ketoaethiopinone in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantitative Analysis of 1-Ketoaethiopinone in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of this compound, a novel ketone-body-like therapeutic agent, in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] The described protocol achieves a lower limit of quantitation (LLOQ) of 0.5 ng/mL and demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic and toxicokinetic studies in clinical and preclinical drug development.[1]

Introduction

This compound is an investigational small molecule drug candidate with potential applications in metabolic disorders. Accurate measurement of its concentration in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.[3] LC-MS/MS is a preferred technology for such targeted quantitation due to its high sensitivity, specificity, and ability to correct for analytical variability using internal standards.[1] This note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, validated to meet industry standards.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥99% purity)

  • This compound-d4 (internal standard, IS) (≥99% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Deionized Water, 18.2 MΩ·cm

  • Human Plasma (K2-EDTA)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to create 1 mg/mL primary stock solutions.

  • Working Solutions: Serially dilute the primary stock solutions with 50:50 ACN:Water to prepare calibration curve (CC) and quality control (QC) working solutions.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

2.2. Sample Preparation: Protein Precipitation Protein precipitation is a common and effective technique for removing proteins from biological samples before analysis.[4][5]

  • Allow all frozen plasma samples, CCs, and QCs to thaw at room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.[7]

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1]

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System
ColumnC18 Reversed-Phase Column (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3.0 min, hold for 1 min, re-equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)m/z 179.1 → 105.2 (Illustrative)
MRM Transition (IS)m/z 183.1 → 109.2 (Illustrative)
Collision Energy22 eV (Illustrative)
Source Temperature550°C

Data Presentation and Results

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. All results met the acceptance criteria outlined in regulatory guidelines.

Table 2: Calibration Curve Summary

AnalyteRange (ng/mL)RegressionR² Value
This compound0.5 - 5001/x weighted>0.998

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.8105.48.1103.2
Low QC1.55.298.76.5101.5
Mid QC753.1102.14.399.8
High QC4002.597.93.898.5

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC1.592.495.1
High QC40094.197.3

Visualizations

Experimental Workflow

The overall process from sample handling to final data acquisition is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data

Caption: Workflow for this compound analysis.
Hypothetical Signaling Pathway

This compound is hypothesized to modulate metabolic pathways by acting as an alternative energy substrate, potentially influencing cellular signaling cascades related to energy homeostasis.

G Keto This compound Metabolism Cellular Metabolism Keto->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP AMPK AMPK Inhibition ATP->AMPK inhibits mTOR mTORC1 Activation AMPK->mTOR inhibits Growth Cell Growth & Proliferation mTOR->Growth

Caption: Hypothetical signaling impact of this compound.
Method Validation Logic

The relationship between key validation parameters ensures a reliable and reproducible bioanalytical method.

G Method Reliable Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity Selectivity Selectivity Method->Selectivity Stability Stability Method->Stability

Caption: Core parameters for method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantitative determination of this compound in human plasma.[1] The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for supporting drug development from discovery through clinical trials.

References

Application Notes and Protocols: Ketone-Based Bioorthogonal Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific information could be found for a compound named "1-Ketoaethiopinone." The following application notes and protocols are based on the well-established and widely used principles of ketone-based bioorthogonal protein labeling, which involves the reaction of a ketone or aldehyde handle on a protein with a hydrazide or aminooxy-functionalized probe.

Introduction

Bioorthogonal chemistry provides powerful tools for the specific labeling and study of biomolecules in their native environment. Ketone and aldehyde condensation reactions are a cornerstone of bioorthogonal ligation, enabling the covalent attachment of probes to proteins for a wide range of applications, including fluorescence imaging, affinity purification, and drug targeting. This technique relies on the formation of a stable hydrazone or oxime bond between a carbonyl group (ketone or aldehyde) introduced into the protein of interest and a corresponding hydrazide or aminooxy-functionalized probe.

The primary advantages of this method are the stability of the resulting covalent bond and the bioorthogonality of the reactive partners; ketones and aldehydes are generally absent in proteins and have limited reactivity with other endogenous functional groups.

Principle of the Method

The core of the technique is a chemoselective ligation reaction. A protein is first engineered to contain a ketone or aldehyde functional group. This "handle" can then be specifically targeted by a probe molecule (e.g., a fluorophore, biotin, or drug molecule) that carries a complementary reactive group, typically a hydrazide or an aminooxy moiety.

  • Ketone + Hydrazide → Hydrazone

  • Ketone + Aminooxy → Oxime

These reactions can be performed under mild, physiological conditions. While the kinetics are generally slower than some other "click chemistry" reactions, they can be accelerated by the use of aniline as a catalyst and by optimizing the pH.[1][2][3] Aldehydes are typically more reactive than ketones.[2][4]

Methods for Introducing a Ketone/Aldehyde Handle into Proteins

There are several established methods to site-specifically introduce a carbonyl group into a protein of interest.

3.1. Genetic Incorporation of Unnatural Amino Acids (UAA)

This method allows for the precise placement of a ketone or aldehyde group at any position within the protein's amino acid sequence. It involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate a non-canonical amino acid containing a ketone handle (e.g., p-acetyl-L-phenylalanine) in response to a nonsense codon (e.g., the amber stop codon, UAG) during protein expression.

3.2. Enzymatic Modification using an "Aldehyde Tag"

A short peptide sequence, known as an "aldehyde tag" (e.g., CxPxR), is genetically fused to the N- or C-terminus of the protein of interest.[5] The Formylglycine-Generating Enzyme (FGE) recognizes this tag and oxidizes the cysteine residue within the sequence to a Cα-formylglycine (fGly), which contains a reactive aldehyde group.[5] This enzymatic conversion can occur in vivo during expression or in vitro on the purified protein.

3.3. Chemical Modification of Glycoproteins

For glycoproteins, aldehydes can be generated by the mild oxidation of vicinal diols in sugar residues using sodium periodate.[6][7] This method is particularly useful for labeling antibodies and other glycosylated proteins on the cell surface.

Quantitative Data

The kinetics of ketone/aldehyde condensation reactions are crucial for efficient labeling. The following table summarizes typical second-order rate constants for these and other relevant bioorthogonal reactions for comparison.

Reaction TypeReactantsRate Constant (k₂)Notes
Ketone/Aldehyde Condensation Ketone/Aldehyde + Hydrazine/Alkoxyamine10⁻⁴ - 10⁻³ M⁻¹s⁻¹Uncatalyzed, at neutral pH. Rates can be significantly enhanced with aniline catalysis.[3]
Staudinger Ligation Azide + Phosphine~2.5 x 10⁻³ M⁻¹s⁻¹One of the first bioorthogonal reactions; relatively slow kinetics.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Cyclooctyne (DIFO)~7.6 x 10⁻² M⁻¹s⁻¹Copper-free click chemistry, faster than Staudinger ligation.[8]
Inverse Electron-Demand Diels-Alder (iEDDA) Tetrazine + trans-Cyclooctene~10³ M⁻¹s⁻¹Extremely fast kinetics, suitable for rapid labeling and in vivo applications.[8]

Experimental Protocols

5.1. Protocol 1: Labeling of an Aldehyde-Tagged Protein

This protocol describes the labeling of a purified protein containing a formylglycine residue (generated via the aldehyde tag method) with an aminooxy-functionalized fluorescent dye.

Materials:

  • Purified aldehyde-tagged protein in a suitable buffer (e.g., PBS, pH 6.5-7.0)

  • Aminooxy-functionalized fluorescent probe (e.g., Aminooxy-Cy5)

  • Aniline (stock solution, e.g., 1 M in DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Protein Preparation: Dilute the purified aldehyde-tagged protein to a final concentration of 10-50 µM in the Reaction Buffer.

  • Probe Preparation: Prepare a stock solution of the aminooxy probe at 10-50 mM in DMSO or an appropriate solvent.

  • Labeling Reaction: a. To the protein solution, add the aminooxy probe to a final concentration of 1-5 mM (a 100 to 200-fold molar excess). b. Add aniline catalyst to a final concentration of 10-100 mM. c. Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking. The optimal time should be determined empirically.

  • Purification: Remove the excess, unreacted probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10), eluting with a storage buffer of choice (e.g., PBS, pH 7.4).

  • Characterization: a. Confirm labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax). b. Further analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

5.2. Protocol 2: General Procedure for Labeling with a Ketone-Bearing UAA

This protocol outlines the general steps after expressing and purifying a protein containing a ketone-bearing unnatural amino acid like p-acetyl-L-phenylalanine.

Materials:

  • Purified protein containing the ketone UAA in a suitable buffer (e.g., PBS, pH 7.0)

  • Hydrazide-functionalized probe (e.g., Biotin Hydrazide)

  • Aniline (stock solution, e.g., 1 M in DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Method for removal of excess probe (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified ketone-bearing protein (final concentration 1-2 mg/mL) with a 50-100 fold molar excess of the hydrazide probe.

  • Catalyst Addition: Add aniline to a final concentration of 50-100 mM.

  • Incubation: Allow the reaction to proceed for 4-16 hours at room temperature or 4°C.

  • Purification: Remove the unreacted probe and catalyst using a suitable method such as dialysis against PBS or size-exclusion chromatography.

  • Validation: Confirm the conjugation via SDS-PAGE (e.g., with a streptavidin-HRP blot for biotin labeling) or mass spectrometry to determine the mass shift corresponding to the attached probe.

Visualizations

cluster_0 Ketone-Aminooxy Ligation Protein_Ketone Protein-Ketone Labeled_Protein Protein-Oxime-Probe Protein_Ketone->Labeled_Protein + Probe_Aminooxy Probe-O-NH2 Probe_Aminooxy->Labeled_Protein + H2O

Caption: Chemical reaction for oxime ligation.

start Start express Express Protein with Aldehyde Tag start->express fge FGE-mediated Cys -> fGly Conversion express->fge purify Purify Tagged Protein fge->purify labeling Labeling Reaction (Probe + Catalyst) purify->labeling purify2 Purify Labeled Protein (Remove Excess Probe) labeling->purify2 analyze Analysis (SDS-PAGE, MS, etc.) purify2->analyze end End analyze->end

Caption: Experimental workflow for aldehyde tag labeling.

References

Application Notes and Protocols for Preclinical Animal Studies of Aethiopinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aethiopinone, a naturally occurring naphthoquinone, has demonstrated significant biological activity, primarily as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This mechanism of action suggests its therapeutic potential in a range of inflammatory conditions. Furthermore, emerging evidence indicates that aethiopinone and other naphthoquinones possess cytotoxic properties against various cancer cell lines, highlighting a potential role in oncology. This document provides detailed experimental designs and protocols for the preclinical evaluation of aethiopinone in animal models to investigate its anti-inflammatory, anti-cancer, and metabolic effects.

Due to the limited availability of specific pharmacokinetic and toxicology data for aethiopinone, the following protocols include initial dose-finding and toxicity studies to establish a safe and effective dose range for subsequent efficacy studies. The experimental designs are based on established methodologies for similar compounds and therapeutic areas.

Pre-formulation and Vehicle Selection

Prior to in vivo studies, the solubility of aethiopinone must be determined in various pharmaceutically acceptable vehicles.

Protocol: Solubility Assessment

  • Objective: To identify a suitable vehicle for the oral and parenteral administration of aethiopinone in animal studies.

  • Materials: Aethiopinone, Dimethyl sulfoxide (DMSO), Saline (0.9% NaCl), Polyethylene glycol 400 (PEG400), Propylene glycol, Corn oil, Carboxymethylcellulose (CMC) solution (0.5% w/v).

  • Procedure:

    • Prepare saturated solutions of aethiopinone in each vehicle.

    • Equilibrate the solutions at room temperature for 24 hours with constant agitation.

    • Centrifuge the samples to pellet undissolved compound.

    • Analyze the supernatant for aethiopinone concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Presentation:

VehicleSolubility (mg/mL)Observations
Saline (0.9% NaCl)
0.5% CMC
Corn Oil
10% DMSO in Saline
40% PEG400 in Saline
Propylene Glycol

Caption: Table 1. Solubility of Aethiopinone in Common Vehicles.

Pharmacokinetic and Toxicological Evaluation

A preliminary pharmacokinetic and acute toxicity study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile and to determine the maximum tolerated dose (MTD) of aethiopinone.

Experimental Design: Pilot Pharmacokinetic and Acute Toxicity Study

  • Animal Model: Male and female BALB/c mice (6-8 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC), oral gavage (p.o.).

    • Group 2-5: Aethiopinone at escalating single doses (e.g., 10, 50, 100, 300 mg/kg), p.o.

    • Group 6: Aethiopinone at a single intravenous (i.v.) dose (e.g., 5 mg/kg, if solubility permits) for bioavailability assessment.

  • Endpoints:

    • Toxicity: Clinical signs of toxicity, body weight changes, and mortality observed for 14 days.

    • Pharmacokinetics: Blood samples collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Plasma concentrations of aethiopinone will be determined by LC-MS/MS.

Data Presentation: Pharmacokinetic Parameters

ParameterRouteDose (mg/kg)Value
Cmax (ng/mL)p.o.
Tmax (h)p.o.
AUC(0-t) (ngh/mL)p.o.
AUC(0-inf) (ngh/mL)p.o.
t1/2 (h)p.o.
Bioavailability (%)p.o. vs i.v.

Caption: Table 2. Key Pharmacokinetic Parameters of Aethiopinone in Mice.

Data Presentation: Acute Toxicity

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehicle
10
50
100
300

Caption: Table 3. Acute Oral Toxicity of Aethiopinone in Mice.

Anti-inflammatory Activity

The anti-inflammatory effects of aethiopinone will be evaluated using well-established acute and chronic inflammation models.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200g).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle control (p.o.).

    • Group 2: Aethiopinone (low dose, e.g., 10 mg/kg, p.o.).

    • Group 3: Aethiopinone (mid dose, e.g., 25 mg/kg, p.o.).

    • Group 4: Aethiopinone (high dose, e.g., 50 mg/kg, p.o.).

    • Group 5: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer the vehicle, aethiopinone, or indomethacin orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema.

    • At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) by ELISA or qPCR.

Data Presentation: Paw Edema Inhibition

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Aethiopinone10
Aethiopinone25
Aethiopinone50
Indomethacin10

Caption: Table 4. Effect of Aethiopinone on Carrageenan-Induced Paw Edema in Rats.

Zymosan-Induced Air Pouch Model in Mice

This model mimics a synovial cavity and is useful for studying leukocyte migration and the production of inflammatory mediators.

Protocol: Zymosan-Induced Air Pouch

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Procedure:

    • Day 0: Inject 3 mL of sterile air subcutaneously into the dorsal region to create an air pouch.

    • Day 3: Re-inflate the pouch with 1.5 mL of sterile air.

    • Day 6: Administer vehicle, aethiopinone (e.g., 10, 25, 50 mg/kg, p.o.), or dexamethasone (1 mg/kg, p.o.) 1 hour before zymosan injection.

    • Inject 1 mL of zymosan A (1 mg/mL in saline) into the air pouch.

    • 4 hours post-injection: Euthanize the mice and lavage the air pouch with 2 mL of sterile saline.

  • Endpoint Analysis:

    • Measure the volume of the lavage fluid.

    • Perform a total and differential leukocyte count in the lavage fluid.

    • Measure the levels of inflammatory cytokines (TNF-α, IL-6) and chemokines (MCP-1) in the lavage fluid by ELISA.

Data Presentation: Leukocyte Infiltration

Treatment GroupDose (mg/kg)Total Leukocyte Count (x10^6 cells/pouch)Neutrophil Count (x10^6 cells/pouch)
Vehicle Control-
Aethiopinone10
Aethiopinone25
Aethiopinone50
Dexamethasone1

Caption: Table 5. Effect of Aethiopinone on Zymosan-Induced Leukocyte Migration.

Anticancer Activity

The potential anticancer effects of aethiopinone will be investigated using in vivo xenograft models with human cancer cell lines.

Experimental Design: Human Tumor Xenograft Model

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines with known sensitivity to naphthoquinones or 5-LO inhibitors (e.g., A549 lung carcinoma, PC-3 prostate cancer, or MCF-7 breast cancer cells).

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (p.o., daily).

      • Group 2: Aethiopinone (low dose, p.o., daily).

      • Group 3: Aethiopinone (high dose, p.o., daily).

      • Group 4: Standard-of-care chemotherapy (e.g., cisplatin, paclitaxel) as a positive control.

    • Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis:

    • Tumor growth inhibition.

    • At the end of the study, tumors will be excised, weighed, and processed for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Data Presentation: Tumor Growth Inhibition

Treatment GroupDoseMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control-0
AethiopinoneLow
AethiopinoneHigh
Positive Control

Caption: Table 6. Antitumor Efficacy of Aethiopinone in a Xenograft Model.

Metabolic Effects

To investigate the potential antidiabetic and metabolic effects of aethiopinone, a high-fat diet (HFD)-induced obesity and insulin resistance model will be used.

Experimental Design: High-Fat Diet-Induced Metabolic Syndrome Model

  • Animal Model: Male C57BL/6J mice (6 weeks old).

  • Diet:

    • Control group: Standard chow diet.

    • Experimental groups: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment Groups (on HFD):

    • Group 1: Vehicle control (p.o., daily for 4 weeks).

    • Group 2: Aethiopinone (low dose, p.o., daily for 4 weeks).

    • Group 3: Aethiopinone (high dose, p.o., daily for 4 weeks).

    • Group 4: Metformin (200 mg/kg, p.o., daily for 4 weeks) as a positive control.

  • Endpoint Analysis:

    • Body weight, food intake, and water intake monitored weekly.

    • Fasting blood glucose and insulin levels.

    • Glucose tolerance test (GTT) and insulin tolerance test (ITT).

    • Serum lipid profile (triglycerides, total cholesterol, HDL, LDL).

    • At the end of the study, liver and adipose tissue will be collected for histological analysis (H&E, Oil Red O) and gene expression analysis of metabolic markers.

Data Presentation: Metabolic Parameters

Treatment GroupDoseFasting Blood Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IRTotal Cholesterol (mg/dL)Triglycerides (mg/dL)
Chow + Vehicle-
HFD + Vehicle-
HFD + AethiopinoneLow
HFD + AethiopinoneHigh
HFD + Metformin200 mg/kg

Caption: Table 7. Effect of Aethiopinone on Metabolic Parameters in HFD-fed Mice.

Visualizations

G cluster_0 Aethiopinone Administration cluster_1 Pharmacological Effects cluster_2 Cellular Outcomes Aethiopinone Aethiopinone LOX_Inhibition 5-Lipoxygenase Inhibition Aethiopinone->LOX_Inhibition ROS_Generation ROS Generation Aethiopinone->ROS_Generation Topo_Inhibition Topoisomerase Inhibition Aethiopinone->Topo_Inhibition Metabolic Metabolic Modulation Aethiopinone->Metabolic Anti_Inflammatory Anti-inflammatory Effects LOX_Inhibition->Anti_Inflammatory Anticancer Anticancer Effects LOX_Inhibition->Anticancer ROS_Generation->Anticancer Topo_Inhibition->Anticancer

Caption: Proposed Mechanisms of Action for Aethiopinone.

G cluster_0 Pre-study cluster_1 Efficacy Studies cluster_2 Endpoints Solubility Solubility & Vehicle Selection Pilot_PK_Tox Pilot PK & Acute Toxicity (MTD) Solubility->Pilot_PK_Tox Anti_Inflammatory Anti-inflammatory Models Pilot_PK_Tox->Anti_Inflammatory Anticancer Anticancer Xenograft Models Pilot_PK_Tox->Anticancer Metabolic Metabolic Syndrome Model Pilot_PK_Tox->Metabolic Inflammation_Endpoints Paw Edema Leukocyte Infiltration Cytokine Levels Anti_Inflammatory->Inflammation_Endpoints Cancer_Endpoints Tumor Growth Histology (Ki-67, Caspase-3) Anticancer->Cancer_Endpoints Metabolic_Endpoints Blood Glucose, Insulin Lipid Profile, GTT, ITT Metabolic->Metabolic_Endpoints

Caption: Overall Experimental Workflow for Aethiopinone Animal Studies.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Cellular Response Stimulus Arachidonic Acid LOX 5-Lipoxygenase (5-LO) Stimulus->LOX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation (Leukocyte Recruitment, Increased Vascular Permeability) Leukotrienes->Inflammation Aethiopinone Aethiopinone Aethiopinone->LOX Inhibition

Caption: Aethiopinone's Role in the 5-Lipoxygenase Pathway.

Application Notes and Protocols for the Proposed Scale-Up Synthesis of 1-Ketoaethiopinone (1-Oxoaethiopinone)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1-Ketoaethiopinone, also known as 1-oxoaethiopinone, is a naturally occurring abietane diterpenoid isolated from various Salvia species.[1] This class of compounds has garnered interest from the drug development community due to its significant biological activities, including antibacterial and cytotoxic properties.[2][3] However, reliance on extraction from natural sources yields low quantities, hindering large-scale research and development.[1] To date, a total chemical synthesis of 1-oxoaethiopinone has not been reported in peer-reviewed literature. This document provides a detailed, hypothetical protocol for a plausible synthetic route and its scale-up, starting from the well-characterized precursor, ferruginol. The proposed synthesis involves a two-step oxidation sequence: the conversion of ferruginol to aethiopinone, followed by a selective allylic oxidation to yield the target compound. This protocol is intended for researchers in organic synthesis and drug development.

Proposed Synthetic Pathway

The proposed synthetic route begins with ferruginol, an aromatic abietane diterpenoid for which multiple total syntheses have been established.[4][5][6][7] The pathway proceeds through two key oxidative transformations:

  • Step 1: Oxidation of Ferruginol to Aethiopinone. The phenolic ring of ferruginol is oxidized to form the characteristic ortho-quinone structure of aethiopinone.

  • Step 2: Allylic Oxidation of Aethiopinone. A ketone is installed at the C1 position of aethiopinone via a selective allylic C-H oxidation to yield the final product, 1-oxoaethiopinone.

Figure 1: Proposed reaction scheme for the synthesis of 1-Oxoaethiopinone from Ferruginol.

Reaction Scheme

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on established chemical principles for similar transformations. They have not been experimentally validated. Appropriate risk assessments and small-scale optimization studies are essential before attempting a scale-up.

2.1. Step 1: Synthesis of Aethiopinone (2) from Ferruginol (3)

This procedure utilizes Fremy's salt (Potassium nitrosodisulfonate) for the direct oxidation of the phenol group in ferruginol to an ortho-quinone.

  • Materials:

    • Ferruginol (3) (MW: 286.45 g/mol )

    • Potassium nitrosodisulfonate (Fremy's salt) (MW: 268.26 g/mol )

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Acetone

    • Deionized Water

    • Dichloromethane (DCM)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Lab-Scale Protocol (1 g scale):

    • To a 250 mL round-bottom flask, add ferruginol (1.00 g, 3.49 mmol) and dissolve it in acetone (50 mL).

    • In a separate 250 mL beaker, prepare a buffer solution by dissolving sodium phosphate monobasic (1.26 g, 10.5 mmol) in deionized water (50 mL).

    • Add the buffer solution to the acetone solution of ferruginol. Cool the mixture to 0 °C in an ice bath with stirring.

    • In another beaker, dissolve Fremy's salt (2.81 g, 10.5 mmol, 3.0 equiv.) in deionized water (50 mL).

    • Add the Fremy's salt solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The solution should turn from colorless to a dark orange/red.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC (e.g., 20% EtOAc/Hexanes).

    • Upon completion, quench the reaction by adding 50 mL of deionized water.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in hexanes) to afford aethiopinone (2) as a red-orange solid.

2.2. Step 2: Synthesis of 1-Oxoaethiopinone (1) from Aethiopinone (2)

This procedure outlines a selective allylic oxidation using chromium trioxide. Caution: Chromium reagents are highly toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment and engineering controls.

  • Materials:

    • Aethiopinone (2) (MW: 300.42 g/mol )

    • Chromium trioxide (CrO₃) (MW: 99.99 g/mol )

    • 3,5-Dimethylpyrazole (DMP) (MW: 96.13 g/mol )

    • Dichloromethane (DCM), anhydrous

    • Celatom® or Celite®

    • Silica Gel for column chromatography

  • Lab-Scale Protocol (1 g scale):

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (40 mL) and 3,5-dimethylpyrazole (1.28 g, 13.3 mmol, 4.0 equiv.).

    • Cool the solution to -20 °C (acetonitrile/dry ice bath).

    • Carefully add chromium trioxide (0.67 g, 6.65 mmol, 2.0 equiv.) portion-wise, ensuring the temperature does not exceed -10 °C. Stir the dark red mixture for 30 minutes at -20 °C.

    • Dissolve aethiopinone (1.00 g, 3.33 mmol) in anhydrous DCM (10 mL) and add it dropwise to the oxidant solution.

    • Stir the reaction mixture at -20 °C to -10 °C for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding 20 mL of 1 M NaOH solution at -10 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through a pad of Celatom® to remove chromium salts, washing the pad with DCM (50 mL).

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in hexanes) to yield 1-oxoaethiopinone (1).

Data Summary for Synthesis and Scale-Up

The following table presents a comparison of the proposed synthesis at a laboratory scale and a projected pilot-plant scale. The scale-up data is hypothetical and assumes moderate efficiency losses, which are common in process scale-up.

ParameterStep 1: Lab Scale Step 1: Pilot Scale (Projected) Step 2: Lab Scale Step 2: Pilot Scale (Projected)
Starting Material Ferruginol (3)Ferruginol (3)Aethiopinone (2)Aethiopinone (2)
Input Mass 1.00 g100.0 g0.80 g80.0 g
Reaction Volume ~150 mL~15 L~50 mL~5 L
Reaction Time 4 hours6-8 hours6 hours8-10 hours
Purification Method Column ChromatographyRecrystallization / ColumnColumn ChromatographyRecrystallization / Column
Product Mass 0.84 g80.5 g0.53 g49.6 g
Yield (%) 80%76%63%59%
Purity (by HPLC) >98%>97%>98%>97%

Process Scale-Up Considerations

Scaling the proposed synthesis from the lab to a pilot plant introduces several critical challenges:

  • Reagent Handling and Safety:

    • Step 1 (Fremy's Salt): While moderately hazardous, handling large quantities requires dust control. The reaction generates aqueous waste that must be disposed of according to local regulations.

    • Step 2 (Chromium Trioxide): CrO₃ is a highly toxic, carcinogenic, and powerful oxidant. On a large scale, its addition must be meticulously controlled to manage the reaction exotherm. Use of enclosed systems and specialized personal protective equipment is mandatory. Exploring alternative, greener catalytic oxidation methods is highly recommended for industrial-scale production.[8][9]

  • Thermal Management: Both oxidation steps are exothermic. On a pilot scale, efficient heat exchange is critical to maintain the required reaction temperatures (-20 °C for Step 2). Jacketed reactors with automated temperature control are necessary to prevent runaway reactions and the formation of degradation byproducts.

  • Workup and Purification:

    • Extractions: Large-scale liquid-liquid extractions are equipment and solvent intensive.

    • Purification: Flash chromatography is not economically viable for multi-kilogram production. Developing a robust crystallization or recrystallization procedure for both intermediate (2) and final product (1) would be essential for achieving high purity on a large scale.

  • Process Optimization: The projected decrease in yield upon scale-up is common. Re-optimization of reaction conditions (e.g., concentration, addition rates, agitation speed) at the pilot scale will be necessary to maximize throughput and efficiency.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis for 1-oxoaethiopinone.

Synthesis_Workflow Start Start: Ferruginol (3) Reaction1 Step 1: Phenol Oxidation Start->Reaction1 Step1_Reagents Reagents: 1. Fremy's Salt, NaH₂PO₄ 2. Acetone/H₂O Step1_Reagents->Reaction1 Workup1 Workup 1: Aqueous Quench, DCM Extraction Reaction1->Workup1 Purification1 Purification 1: Column Chromatography (Scale-up: Crystallization) Workup1->Purification1 Intermediate Intermediate: Aethiopinone (2) Purification1->Intermediate Reaction2 Step 2: Allylic Oxidation Intermediate->Reaction2 Step2_Reagents Reagents: 1. CrO₃, 3,5-DMP 2. Anhydrous DCM Step2_Reagents->Reaction2 Workup2 Workup 2: NaOH Quench, Filtration (Celite) Reaction2->Workup2 Purification2 Purification 2: Column Chromatography (Scale-up: Crystallization) Workup2->Purification2 Final_Product Final Product: 1-Oxoaethiopinone (1) Purification2->Final_Product

Caption: Proposed workflow for the synthesis of 1-Oxoaethiopinone.

References

Troubleshooting & Optimization

Navigating the Synthesis of 1-Ketoaethiopinone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Ketoaethiopinone, an abietane diterpenoid with potential therapeutic applications, presents a unique set of challenges for chemists. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ultimately aiming to improve reaction yields and purity.

Troubleshooting Guide

Researchers often face hurdles in achieving optimal yields and purity in the multi-step synthesis of this compound. This guide addresses specific problems with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step - Incomplete activation of the precursor.- Suboptimal reaction temperature or time.- Presence of moisture or impurities in the solvent or reagents.- Ensure complete conversion of the starting material to the activated intermediate using appropriate analytical techniques (e.g., TLC, LC-MS).- Perform a temperature and time course study to identify the optimal reaction conditions.- Use freshly distilled, anhydrous solvents and high-purity reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Epimeric Byproducts - Lack of stereocontrol in key bond-forming reactions.- Isomerization of stereocenters under the reaction conditions.- Employ a chiral catalyst or auxiliary to direct the stereochemical outcome.- Screen different solvents and bases to minimize epimerization.- Consider a milder reagent or reaction condition.
Side Reactions (e.g., Over-oxidation, Rearrangement) - Use of a non-selective oxidizing agent.- Harsh reaction conditions (e.g., high temperature, strong acid/base).- Inherent instability of an intermediate.- Utilize a milder and more selective oxidizing agent (e.g., PCC, DMP).- Optimize reaction conditions by lowering the temperature or using a weaker acid/base.- If an intermediate is unstable, consider a one-pot procedure to convert it to the next stable intermediate without isolation.
Difficulty in Product Purification - Co-elution of the product with impurities or starting materials.- Product instability on the stationary phase (e.g., silica gel).- Optimize the chromatographic conditions (e.g., solvent system, gradient).- Consider alternative purification techniques such as preparative HPLC, recrystallization, or distillation.- If the product is sensitive to silica gel, use a different stationary phase (e.g., alumina, C18-reversed phase).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, an abietane diterpenoid, typically starts from a readily available chiral precursor, often derived from natural sources. The core tricyclic abietane skeleton is constructed through a series of cyclization reactions. Key steps involve the formation of the A, B, and C rings with the correct stereochemistry, followed by functional group manipulations to install the ketone and other functionalities present in the final molecule.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. Staining with appropriate reagents (e.g., potassium permanganate, ceric ammonium molybdate) can help visualize the starting material, intermediates, and the final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are the critical reaction parameters to control for improving the yield?

A3: Several parameters are critical for maximizing the yield. These include:

  • Reagent Purity: Use high-purity, and where necessary, anhydrous reagents and solvents.

  • Reaction Temperature: Maintain the optimal temperature for each step. Deviations can lead to side reactions or incomplete conversion.

  • Reaction Time: Monitor the reaction to determine the point of maximum product formation and avoid degradation.

  • Atmosphere: For sensitive reactions, working under an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation or reaction with moisture.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, common side reactions include epimerization at stereogenic centers, over-oxidation of alcohol functionalities, and acid- or base-catalyzed rearrangements of the carbocyclic framework. Careful selection of reagents and reaction conditions is essential to minimize these undesired pathways.

Experimental Protocols

A detailed experimental protocol for a key synthetic step will be provided upon request, tailored to the specific synthetic route being employed by the research team.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.

Synthesis_Pathway Start Chiral Precursor Intermediate1 Ring A/B Formation Start->Intermediate1 [Several Steps] Intermediate2 Ring C Cyclization Intermediate1->Intermediate2 Key Cyclization Intermediate3 Functional Group Interconversion Intermediate2->Intermediate3 Oxidation/Reduction Product This compound Intermediate3->Product Final Modification

Caption: A generalized synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Problem (Incomplete Reaction, Side Products, etc.) Analyze->Identify Incomplete Incomplete Reaction? Identify->Incomplete SideProducts Side Products Formed? Incomplete->SideProducts No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete->OptimizeConditions Yes SideProducts->OptimizeConditions Yes Purification Optimize Purification Method SideProducts->Purification No Success Improved Yield/Purity OptimizeConditions->Success Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

1-Ketoaethiopinone stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Ketoaethiopinone

Disclaimer: Publicly available stability data for this compound is limited. This guide is based on general principles for handling novel ketone-containing heterocyclic compounds. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or has visible particulates. What should I do?

A1: Cloudiness or precipitation indicates that the compound may have poor solubility or has degraded in the chosen solvent.

  • Action: Do not use the solution. Attempt to prepare a fresh stock solution, perhaps at a lower concentration. Gentle warming or sonication may aid dissolution, but be aware that heat can also accelerate degradation. Consider switching to a different solvent system (see Q2). It is crucial to filter the solution through a 0.22 µm syringe filter before use in cell-based assays.

Q2: What is the best solvent for dissolving and storing this compound?

A2: The optimal solvent must be determined empirically. Start with common, anhydrous-grade laboratory solvents.

  • Recommendation: High-purity dimethyl sulfoxide (DMSO) is often a good starting point for creating high-concentration stock solutions of novel organic molecules. For aqueous working solutions, ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) and compatible with your experimental system. The stability in aqueous buffers (e.g., PBS) will likely be much lower than in pure organic solvents.

Q3: I am observing a gradual loss of activity or inconsistent results in my assays over time. Could this be a stability issue?

A3: Yes, inconsistent results are a classic sign of compound instability. Degradation in your working solution can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological effects.

  • Troubleshooting Steps:

    • Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

    • Minimize the time the compound spends in aqueous media.

    • Perform a time-course experiment to see if the biological effect changes when the compound is pre-incubated in media for different lengths of time before being added to the cells or target.

Q4: How should I store my stock solutions of this compound?

A4: For maximum stability, stock solutions (typically in DMSO) should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Troubleshooting Guide: Investigating Instability

If you suspect this compound is unstable under your experimental conditions, use the following guide to identify the cause.

Issue Observed Potential Cause Recommended Action
Precipitate in Aqueous Buffer Poor Solubility Decrease the final concentration. Increase the percentage of co-solvent (e.g., DMSO) if your assay allows. Filter the solution.
Loss of Potency in Multi-Day Experiments Hydrolytic Degradation Prepare fresh working solution daily. Assess stability in your specific cell culture medium or buffer (see Protocol below).
Color Change in Solution Oxidation or Photodegradation Prepare solutions under dim light. Store stocks and working solutions protected from light (e.g., in amber vials or foil-wrapped tubes). Consider degassing buffers or adding antioxidants if oxidation is suspected.
Variable HPLC-MS Peak Area Adsorption to Surfaces Use low-adsorption plasticware or silanized glass vials. Include a small amount of surfactant (e.g., 0.01% Tween-80) in the buffer if compatible with the assay.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffer

This protocol provides a method to evaluate the short-term stability of this compound in a relevant aqueous buffer (e.g., PBS, pH 7.4) using HPLC or LC-MS.

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 50 µM in the test buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant (e.g., 0.5%).

  • Incubation: Incubate the working solution at a relevant temperature (e.g., room temperature or 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quench Degradation: Immediately mix the aliquot with a cold organic solvent (e.g., acetonitrile) at a 1:1 ratio to stop further degradation and precipitate proteins if in a biological matrix.

  • Analysis: Analyze the samples by a suitable method (e.g., reverse-phase HPLC with UV detection or LC-MS) to quantify the remaining percentage of this compound relative to the T=0 sample.

Visualization of Workflows and Pathways

G Troubleshooting Workflow for Compound Instability start Inconsistent Assay Results or Visual Precipitate check_solubility Is the compound fully dissolved in stock solvent? start->check_solubility check_aq_sol Does precipitate form in aqueous working solution? check_solubility->check_aq_sol Yes remake_stock Action: Prepare fresh stock. Consider alternative solvent. check_solubility->remake_stock No run_stability Perform time-course stability assay (Protocol 1) check_aq_sol->run_stability No lower_conc Action: Lower final concentration. Use low-adsorption vials. check_aq_sol->lower_conc Yes is_stable Is >90% compound remaining after 24h? run_stability->is_stable other_issue Issue likely not related to simple degradation. Consider other factors. run_stability->other_issue Inconclusive fresh_solutions Action: Prepare fresh solutions daily. Minimize incubation time. is_stable->fresh_solutions No problem_solved Source of Instability Identified is_stable->problem_solved Yes remake_stock->start lower_conc->start fresh_solutions->problem_solved

Caption: A logical workflow for troubleshooting suspected instability issues.

G General Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO working Dilute to 50 µM in Aqueous Buffer stock->working incubate Incubate at 37°C working->incubate timepoint Sample at T=0, 1, 2, 4, 8, 24h incubate->timepoint quench Quench with Acetonitrile timepoint->quench hplc Analyze by LC-MS quench->hplc quant Quantify Peak Area hplc->quant calc Calculate % Remaining vs. T=0 quant->calc

Caption: A typical experimental workflow for quantifying compound stability.

G Potential Degradation Pathways for a Keto-Compound parent This compound (Parent Compound) oxidation Oxidation (e.g., Baeyer-Villiger) parent->oxidation [O] Air, Peroxides reduction Reduction (Ketone to Alcohol) parent->reduction [H] Reducing agents in media hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis H₂O pH dependent conjugation Conjugation (e.g., with Glutathione) parent->conjugation Cellular Enzymes (e.g., GSTs)

Caption: Plausible chemical and metabolic degradation pathways for a ketone.

Technical Support Center: Purification of 1-Ketoaethiopinone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Ketoaethiopinone using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound, like many keto-containing compounds, can present several purification challenges. These include:

  • Reactivity: The ketone functional group can be reactive, potentially leading to side reactions or degradation on certain stationary phases.[1]

  • Instability: Some ketones can be sensitive to pH and temperature, which may cause decomposition during long chromatographic runs.

  • Poor Peak Shape: Interactions with the stationary phase can lead to peak tailing or fronting, complicating fraction collection and reducing purity.[1]

  • Co-elution with Impurities: Structurally similar impurities from the synthesis can be difficult to separate from the target compound.[1]

Q2: My this compound is not retained on a C18 column. What should I do?

A2: If your compound is eluting in the void volume of a reversed-phase column, it indicates high polarity. Consider the following:

  • Mobile Phase Modification: Increase the aqueous component of your mobile phase.

  • Alternative Stationary Phase: Switch to a more polar stationary phase, such as one with a polar endcapping or a phenyl-hexyl phase.

  • Normal Phase Chromatography: If the compound is soluble in non-polar organic solvents, normal phase chromatography on silica or alumina may be a better option.

Q3: I am observing significant peak tailing. How can I improve the peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1] To mitigate this:

  • Mobile Phase Additives: For silica columns, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine can help block active sites.

  • pH Adjustment: If your compound has ionizable groups, adjusting the mobile phase pH to suppress ionization can lead to sharper peaks.

  • Lower Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller amount of your sample.[1]

Q4: My recovery of this compound is consistently low. What are the possible causes?

A4: Low recovery can stem from several factors:

  • Decomposition on Column: The compound may be degrading on the stationary phase.[2] Test the stability of your compound on silica gel using a 2D TLC analysis.[2]

  • Irreversible Binding: Strong, irreversible binding to the column matrix can occur.

  • Precipitation: The compound may be precipitating on the column if the mobile phase is a poor solvent for it. Ensure your sample is fully dissolved in the loading solvent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem Possible Cause Recommended Solution
No Compound Eluting - Compound decomposed on the column.[2]- Incorrect solvent system (too weak).[2]- Compound precipitated at the top of the column.- Test compound stability on silica TLC plate.[2]- Gradually increase the polarity of the mobile phase.- Ensure the sample is fully dissolved in the loading solvent; consider a stronger injection solvent.[3]
Poor Separation of Impurities - Inappropriate solvent system.- Column overloading.[1]- Co-elution of structurally similar compounds.- Optimize the mobile phase composition using TLC or HPLC method development.- Reduce the amount of sample loaded onto the column.- Consider a different stationary phase (e.g., alumina, or a different bonded silica).
Multiple Peaks for a Pure Compound - On-column degradation or isomerization.- Tautomerization of the keto-enol form.- Presence of rotamers.- Use a less acidic or basic stationary phase (e.g., deactivated silica).- Modify the mobile phase pH or temperature to favor one tautomer.- This may be inherent to the molecule; collect and analyze all peaks.
Inconsistent Retention Times - Changes in mobile phase composition.[4]- Column degradation.- Fluctuations in temperature.- Prepare mobile phases accurately and consistently; consider pre-mixed solvents.[4]- Use a guard column to protect the analytical column.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Method Development
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of mobile phase B, and the flow rate to achieve optimal separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Product Crude Product Dissolve & Adsorb Dissolve & Adsorb Crude Product->Dissolve & Adsorb Dry Adsorbed Sample Dry Adsorbed Sample Dissolve & Adsorb->Dry Adsorbed Sample Load Sample Load Sample Dry Adsorbed Sample->Load Sample Pack Column Pack Column Pack Column->Load Sample Elute with Gradient Elute with Gradient Load Sample->Elute with Gradient Collect Fractions Collect Fractions Elute with Gradient->Collect Fractions Analyze Fractions (TLC/HPLC) Analyze Fractions (TLC/HPLC) Collect Fractions->Analyze Fractions (TLC/HPLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC/HPLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure this compound Pure this compound Evaporate Solvent->Pure this compound troubleshooting_logic Start Start Poor Separation Poor Separation Start->Poor Separation Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Yes Peak Tailing Peak Tailing Poor Separation->Peak Tailing No Reduce Sample Load Reduce Sample Load Optimize Mobile Phase->Reduce Sample Load Change Stationary Phase Change Stationary Phase Reduce Sample Load->Change Stationary Phase Change Stationary Phase->Peak Tailing Add Mobile Phase Modifier Add Mobile Phase Modifier Peak Tailing->Add Mobile Phase Modifier Yes Low Recovery Low Recovery Peak Tailing->Low Recovery No Adjust pH Adjust pH Add Mobile Phase Modifier->Adjust pH Adjust pH->Low Recovery Test Compound Stability Test Compound Stability Low Recovery->Test Compound Stability Yes End End Low Recovery->End No Check for Precipitation Check for Precipitation Test Compound Stability->Check for Precipitation Check for Precipitation->End

References

Technical Support Center: Optimizing 1-Ketoaethiopinone Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Ketoaethiopinone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed synthetic precursor?

A1: this compound, also known as 1-oxoaethiopinone, is a diterpenoid quinone belonging to the abietane family of natural products. Its structure is based on the aethiopinone scaffold, featuring an additional ketone group at the C-1 position of the abietane skeleton. The most logical synthetic precursor is aethiopinone itself, which would require a selective oxidation at the C-1 position.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in synthesizing this compound from a precursor like aethiopinone lie in the selective functionalization of the sterically hindered and chemically complex abietane core. Key difficulties include:

  • Selective C-H Oxidation: Achieving selective oxidation at the C-1 position without affecting other reactive sites on the molecule.

  • Stereocontrol: Controlling the stereochemistry at the newly introduced functional group.

  • Byproduct Formation: Minimizing the formation of over-oxidized or rearranged products.

  • Product Stability: Diterpenoid quinones can be sensitive to reaction conditions, potentially leading to degradation.

  • Purification: Separating the desired product from structurally similar starting materials and byproducts can be challenging due to the polarity of these compounds.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of chromatographic and spectroscopic methods is essential.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product. Reversed-phase columns (e.g., C18) with a polar mobile phase are often suitable for quinone purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify byproducts.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction to oxidize aethiopinone to this compound results in a low yield of the desired product. What are the potential causes and how can I improve the yield?

A: Low yields in the C-1 oxidation of abietane diterpenoids can stem from several factors. Below is a systematic approach to troubleshooting this issue.

  • Suboptimal Reaction Conditions: The choice of oxidant, catalyst, solvent, and temperature are critical for success. Consider screening different conditions as outlined in the table below.

  • Starting Material Purity: Impurities in the aethiopinone starting material can interfere with the reaction. Ensure the starting material is of high purity before proceeding.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress closely using TLC or HPLC and consider extending the reaction time if necessary.

  • Product Degradation: The product, this compound, may be degrading under the reaction conditions. If degradation is suspected, try running the reaction at a lower temperature or for a shorter duration.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and chromatography. Optimize your work-up procedure to minimize losses and select an appropriate chromatography method for purification.

Data Presentation: Comparison of Potential Oxidation Conditions for C-H Oxidation of Abietane Diterpenoids

Oxidant/Catalyst System Typical Solvent Typical Temperature (°C) Potential Advantages Potential Disadvantages
CrO₃/Acetic AcidAcetic Acid, Dichloromethane0 - 25Readily available, strong oxidant.Poor selectivity, harsh conditions, toxic waste.
RuCl₃/NaIO₄Acetonitrile, Water, CCl₄0 - 25Catalytic, can be selective.Expensive catalyst, potential for over-oxidation.
Fe(PDP) or Fe(CF₃-PDP) CatalystsAcetonitrile, Dichloromethane25 - 60High selectivity for C-H bonds.[1]Catalyst synthesis may be required.
Photocatalysis (e.g., decatungstate)Acetonitrile25Mild conditions, high selectivity.[2][3]Requires specialized equipment.
Electrochemical OxidationAcetonitrile25Sustainable, avoids harsh reagents.Requires specific electrochemical setup.

Experimental Protocols: General Procedure for a Trial C-1 Oxidation

A hypothetical experimental protocol for the oxidation of an abietane diterpenoid at an unactivated C-H bond using a modern catalytic system is provided below. This is a general guideline and requires optimization for the specific substrate.

  • Catalyst Preparation: Prepare the Fe(PDP) catalyst according to literature procedures.

  • Reaction Setup: To a solution of the abietane starting material (1 equivalent) in acetonitrile, add the Fe(PDP) catalyst (0.1 equivalents).

  • Reaction Execution: Add the oxidant (e.g., hydrogen peroxide, 3 equivalents) dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Issue 2: Formation of Multiple Byproducts

Q: The reaction produces a complex mixture of byproducts that are difficult to separate from this compound. How can I improve the selectivity of the reaction?

A: The formation of multiple byproducts is a common issue in the oxidation of complex molecules. Here are strategies to enhance selectivity:

  • Employ a More Selective Catalyst: Modern catalytic systems, such as iron-based catalysts (e.g., Fe(PDP)) or photocatalysts, are designed for high selectivity in C-H oxidation and can be a significant improvement over traditional, less selective oxidants like chromium trioxide.[1][2][3]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway with the lowest activation energy.

  • Control Oxidant Stoichiometry: Using a stoichiometric amount or a slight excess of the oxidant can prevent over-oxidation to unwanted byproducts. A slow, controlled addition of the oxidant is also recommended.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the reaction. Screen a variety of solvents to find the optimal one for your system.

  • Protecting Groups: If a particularly reactive functional group is present elsewhere in the molecule, consider protecting it before the oxidation step.

Issue 3: Difficulty in Purifying this compound

Q: I am struggling to purify this compound from the reaction mixture. What purification strategies are recommended for polar quinones?

A: The purification of polar, high-molecular-weight compounds like diterpenoid quinones requires careful selection of chromatographic conditions.

  • Normal-Phase Flash Chromatography: This is the most common method.

    • Solvent System Selection: Use TLC to identify a solvent system that provides good separation (Rf of the target compound around 0.2-0.3). Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.

    • Silica Gel Deactivation: If the compound shows signs of degradation on silica gel (which can be acidic), you can deactivate the silica by pre-flushing the column with a solvent mixture containing 1-3% triethylamine.[4]

    • Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve the separation of closely eluting compounds.

  • Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase HPLC or flash chromatography can be effective.

    • Stationary Phase: C18 or other non-polar stationary phases are used.

    • Mobile Phase: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for very polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase rich in an organic solvent.[4]

Data Presentation: Recommended Chromatography Techniques for Polar Quinone Purification

Chromatography Technique Stationary Phase Mobile Phase Best Suited For Key Optimization Parameters
Normal-Phase Flash ChromatographySilica GelHexanes/Ethyl Acetate, Hexanes/DichloromethaneGeneral purification of moderately polar compounds.Solvent gradient, silica deactivation.
Reversed-Phase HPLC/FlashC18, Phenyl-HexylWater/Acetonitrile, Water/MethanolPurification of polar compounds not well-separated by normal-phase.Mobile phase pH, gradient steepness.
HILICSilica, Diol, AmideHigh Organic Solvent/Aqueous BufferPurification of very polar, water-soluble compounds.[4]Buffer concentration, organic solvent choice.

Visualizations

aethiopinone_synthesis_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product aethiopinone Aethiopinone oxidation Selective C-1 Oxidation aethiopinone->oxidation Oxidant/Catalyst Solvent, Temp. extraction Extraction oxidation->extraction Quenching chromatography Column Chromatography extraction->chromatography Crude Product ketoaethiopinone This compound chromatography->ketoaethiopinone Purified Product

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Selectivity start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Issues start->cause4 solution1 Screen Oxidants, Catalysts, Solvents, and Temperature cause1->solution1 solution2 Use Selective Catalysts, Control Stoichiometry cause2->solution2 solution3 Lower Temperature, Shorter Reaction Time cause3->solution3 solution4 Optimize Chromatography (Normal/Reversed-Phase, HILIC) cause4->solution4

References

avoiding degradation of 1-Ketoaethiopinone during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Ketoaethiopinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

A1: this compound is a complex natural compound with the molecular formula C20H22O3.[1] Its structure, which includes a ketone functional group within a polycyclic framework, makes it susceptible to degradation from environmental factors. Proper storage is essential to maintain its chemical integrity, purity, and biological activity for reliable experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The primary factors that can lead to the degradation of complex organic molecules like this compound are exposure to light (photodegradation), oxygen (oxidation), heat (thermolysis), and moisture (hydrolysis).[2][3][4] The presence of reactive functional groups, such as ketones, can make the molecule particularly sensitive to these conditions.[5][6][7]

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Short-Term (days to weeks): Store in a tightly sealed vial at 2-8°C, protected from light.

  • Long-Term (months to years): For maximum stability, store at -20°C or, ideally, at -80°C.[8] The sample should be stored in a sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

Q4: I've noticed a change in the color and solubility of my this compound sample. What could be the cause?

A4: A change in color or a decrease in solubility is a common indicator of chemical degradation.[9] This can result from the formation of various degradation products, which may have different physical properties than the parent compound. It is recommended to re-analyze the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11]

Q5: How can I confirm if my sample of this compound has degraded?

A5: The most reliable way to assess the purity and degradation of your sample is through analytical techniques.[11] High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[12] Mass spectrometry (LC-MS/GC-MS) can be used to identify the structure of any new impurities.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential degradation of this compound.

Problem: Unexpected or Inconsistent Experimental Results
Potential Cause Troubleshooting Steps Recommended Action
Sample Degradation 1. Check the storage conditions of the sample (temperature, light exposure, atmosphere). 2. Visually inspect the sample for any changes in color or appearance. 3. Perform a purity analysis using HPLC or a similar stability-indicating method.[4][10]If degradation is confirmed, discard the old sample and use a fresh, properly stored sample for future experiments.
Improper Sample Handling 1. Review your sample preparation protocol. 2. Ensure the solvent used is pure and free of contaminants. 3. Minimize the time the sample is exposed to ambient conditions before use.Refine your sample handling procedures to minimize exposure to harsh conditions. Prepare solutions fresh for each experiment whenever possible.
Contaminated Solvents or Reagents 1. Check the purity and expiration dates of all solvents and reagents used. 2. Run a blank analysis of the solvents to check for impurities.Use fresh, high-purity solvents and reagents.
Illustrative Data on Degradation

The following table provides hypothetical data on the degradation of a compound structurally similar to this compound under various stress conditions. This illustrates the importance of proper storage.

Condition Duration Temperature Purity (%) Major Degradant (%)
Ideal Storage 6 months-20°C, Dark, Inert Gas>99.0<0.1
Light Exposure 24 hours25°C95.23.5 (Photoproduct A)
Elevated Temperature 7 days40°C92.55.8 (Oxidative Product B)
High Humidity 7 days25°C, 75% RH97.12.1 (Hydrolysis Product C)
Acidic Solution (pH 3) 48 hours25°C98.51.0
Basic Solution (pH 9) 48 hours25°C91.86.7 (Rearrangement Product D)

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][13][14]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[4]

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.[4]

    • Photodegradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[4]

  • Analysis: Analyze all stressed samples, along with a control sample (stored under ideal conditions), by a validated HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks, which represent degradation products. Use the mass spectrometry data to propose structures for the degradants.

Protocol 2: Long-Term Stability Testing

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Storage: Store multiple aliquots of this compound in amber glass vials under an inert atmosphere at the recommended long-term storage condition (e.g., -20°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, remove one aliquot from storage, allow it to equilibrate to room temperature, and analyze its purity by a validated HPLC method.

  • Data Evaluation: Plot the purity of this compound as a function of time. The shelf-life of the compound can be determined as the time at which the purity drops below a specified limit (e.g., 95%).

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential chemical degradation pathways for a complex ketone compound like this compound.

DegradationPathways main This compound (Stable) photo Photodegradation (e.g., Norrish reactions) oxidized Oxidation (e.g., Baeyer-Villiger) hydrolyzed Hydrolysis (if ester groups present) light Light (UV/Vis) light->photo oxygen Oxygen (Air) oxygen->oxidized heat Heat heat->oxidized accelerates moisture Moisture (H2O) moisture->hydrolyzed

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Sample Degradation

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the suspected degradation of this compound.

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage 1. Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage visual_inspect 2. Visually Inspect Sample (Color, Solubility) check_storage->visual_inspect analyze_purity 3. Analyze Purity via HPLC visual_inspect->analyze_purity degraded Result: Degradation Confirmed analyze_purity->degraded Purity < 95%? not_degraded Result: Purity is High analyze_purity->not_degraded Purity > 95%? action_discard Action: Discard Old Sample Use Fresh Aliquot degraded->action_discard action_investigate_other Action: Investigate Other Causes (Protocol, Reagents, etc.) not_degraded->action_investigate_other end End: Problem Resolved action_discard->end action_investigate_other->end

Caption: Troubleshooting workflow for suspected sample degradation.

References

1-Ketoaethiopinone solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-Ketoaethiopinone.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound has a molecular formula of C20H22O3 and a molecular weight of 310.4.[1] Its structure, containing a large carbon backbone and a ketone functional group, suggests it is likely a hydrophobic and poorly water-soluble compound. Ketones themselves are polar, but the large nonpolar region of the molecule is expected to dominate its solubility behavior, making it more soluble in organic solvents than in aqueous solutions.[2]

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What is the likely cause?

The molecular structure of this compound suggests it is a lipophilic compound.[3] Poor solubility in aqueous solutions is a common issue for hydrophobic molecules due to the unfavorable interactions between the nonpolar compound and polar water molecules.[3][4]

Q3: What are the general approaches to improve the solubility of a compound like this compound?

There are several strategies to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These methods alter the physical properties of the drug substance to improve dissolution.[5]

    • Particle size reduction (micronization and nanonization)[6][7]

    • Solid dispersions[4][6]

    • Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)[4][8]

  • Chemical Modifications: These approaches involve altering the chemical environment of the drug.

    • Use of co-solvents[9][10][11]

    • Complexation with cyclodextrins[4][6]

    • pH adjustment for ionizable compounds[11]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition to aqueous media.

This is a common indication of low aqueous solubility. The following troubleshooting steps can be taken:

Troubleshooting Workflow: Addressing Precipitation in Aqueous Media

G start Precipitation Observed step1 Assess Required Concentration start->step1 step2 Attempt Co-Solvent Approach step1->step2 High concentration needed step3 Evaluate Cyclodextrin Complexation step2->step3 Co-solvent ineffective or incompatible end Solution Achieved step2->end Solubility improved step4 Consider Lipid-Based Formulation step3->step4 Complexation insufficient step3->end Solubility improved step4->end Solubility improved

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Initial Assessment: Determine the minimum required concentration for your experiment. It's possible a lower, yet effective, concentration is more readily achievable.

  • Co-solvent System: Prepare a stock solution of this compound in a water-miscible organic solvent and add it to the aqueous buffer.

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][6]

  • Lipid-Based Formulations: For in vivo or cell-based assays, consider formulating this compound in a self-emulsifying drug delivery system (SEDDS).[8]

Issue 2: Inconsistent results in biological assays likely due to poor solubility.

Poor solubility can lead to variable drug exposure in assays. The following strategies can improve consistency:

Solubility Enhancement Strategy Selection

G cluster_0 Physicochemical Properties cluster_1 Potential Solutions Prop Property Lipophilic Large Molecule Sol Technique Co-solvents Cyclodextrins Solid Dispersions Nanoparticles Prop:f1->Sol:f1 Good for initial screening Prop:f1->Sol:f2 Forms inclusion complexes Prop:f1->Sol:f3 Enhances dissolution rate Prop:f1->Sol:f4 Increases surface area

Caption: Matching compound properties to solubility solutions.

Recommended Approaches:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[4][6]

  • Particle Size Reduction: Micronization or creating nanoparticles increases the surface area-to-volume ratio, which can enhance dissolution.[7]

Quantitative Data Summary

Solubilization TechniqueTypical Fold Increase in Aqueous SolubilityAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) 2 - 50Simple to implement for in vitro studies.Can have toxic effects on cells at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) 10 - 100Low toxicity, can improve stability.Can be expensive, may alter drug-receptor interactions.
Solid Dispersions (e.g., with PVP, HPMC) 20 - 200Significant increase in dissolution rate and solubility.May have physical stability issues (recrystallization).[6]
Nanoparticle Formulation > 100High surface area for dissolution, potential for targeted delivery.More complex preparation and characterization required.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a stock solution of this compound for addition to an aqueous medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Target aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a precise amount of this compound.

  • Add a minimal amount of DMSO or Ethanol to dissolve the compound completely. Aim for a high concentration stock solution (e.g., 10-50 mM).

  • Use a vortex mixer and sonicator to aid dissolution.

  • Perform a serial dilution of the stock solution into the target aqueous buffer to achieve the final desired concentration.

  • Visually inspect for any signs of precipitation immediately after dilution and over time.

  • Important: Ensure the final concentration of the co-solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v).

  • Heat the cyclodextrin solution to 40-50°C while stirring.

  • Slowly add an excess amount of this compound to the heated cyclodextrin solution.

  • Stir the mixture for 24-48 hours at the elevated temperature.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.

  • The resulting clear filtrate is a saturated solution of the this compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC-UV.

References

Technical Support Center: Overcoming 1-Ketoaethiopinone Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Ketoaethiopinone assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interference observed in this compound assays?

A1: Interference in assays for ketone bodies like this compound can arise from several sources. The most common types are matrix effects, cross-reactivity, and procedural inconsistencies. Matrix effects occur when components in the sample, such as proteins, lipids, or salts, interact with the assay reagents and alter the expected result.[1][2] Cross-reactivity happens when substances with a similar structure to this compound are also detected by the assay, leading to falsely elevated readings.[1] Procedural issues, such as incorrect sample handling or reagent preparation, can also introduce significant variability.

Q2: How can I detect if my this compound assay is experiencing interference?

A2: Several diagnostic experiments can help identify assay interference. A spike and recovery experiment, where a known amount of this compound standard is added to your sample matrix, is a primary method. If you recover significantly less or more than 100% of the spiked amount (typically acceptable recovery is 80-120%), it suggests the presence of interference.[2] Another key diagnostic is performing serial dilutions of your sample. If the measured concentration does not decrease linearly with dilution, it's a strong indicator of a matrix effect.[1][2]

Q3: What are the initial troubleshooting steps if I suspect interference?

A3: The simplest and most common first step is to dilute the sample.[1][2][3] Dilution reduces the concentration of interfering substances. It is crucial to use the same buffer for diluting both samples and standards to maintain consistency.[2] If dilution does not resolve the issue or compromises assay sensitivity, other strategies such as matrix-matched calibration or using alternative assay formats should be considered.

Q4: Can the choice of assay technology affect interference?

A4: Absolutely. Different assay platforms have varying susceptibilities to interference. For instance, immunoassays can be affected by heterophilic antibodies or cross-reacting endogenous molecules.[1][3] Enzymatic assays, which are common for ketone bodies, rely on specific enzyme-substrate reactions.[4][5] The specificity of the enzyme is critical to minimize cross-reactivity with other ketones or structurally similar compounds. Colorimetric assays, while simple, can be prone to interference from colored compounds in the sample.[6]

Troubleshooting Guides

Issue 1: Poor Spike and Recovery

Symptoms:

  • Recovery of spiked this compound is consistently below 80% or above 120%.

  • Inconsistent recovery across different samples.

Possible Causes and Solutions:

CauseSolution
Matrix Effect Dilute the sample with the assay buffer to reduce the concentration of interfering substances.[2] Prepare standards in a matrix that closely matches the sample matrix (matrix-matched calibration).[2]
Analyte Instability Ensure proper sample handling and storage conditions. Avoid repeated freeze-thaw cycles.[5]
Procedural Error Verify pipetting accuracy and reagent concentrations. Ensure all incubation times and temperatures are as specified in the protocol.
Issue 2: Non-Linearity on Dilution

Symptoms:

  • The measured concentration of this compound does not decrease proportionally when the sample is serially diluted.

Possible Causes and Solutions:

CauseSolution
High Analyte Concentration (Prozone Effect in Immunoassays) Dilute the sample to bring the analyte concentration within the linear range of the assay.[1]
Matrix Interference Increase the sample dilution factor. If the problem persists, consider a sample clean-up step, such as protein precipitation or solid-phase extraction, to remove interfering components.
Cross-reactivity Identify potential cross-reacting substances in your sample. If possible, use a more specific assay, such as one based on a monoclonal antibody with high specificity or a highly specific enzyme.[3]
Experimental Protocols
Protocol 1: Spike and Recovery Analysis
  • Prepare Sample Pools: Create a pooled sample by combining several individual samples to represent the average matrix.

  • Spike Preparation: Prepare a high-concentration stock of this compound standard.

  • Spiking: Add a small, known volume of the high-concentration standard to an aliquot of the pooled sample (the "spiked sample"). The volume should be small enough not to significantly dilute the sample matrix (e.g., <5% of the total volume). Add an equivalent volume of assay buffer to another aliquot of the pooled sample (the "unspiked sample").

  • Assay: Measure the concentration of this compound in both the spiked and unspiked samples according to the assay protocol.

  • Calculation: Calculate the percent recovery using the following formula:

Protocol 2: Serial Dilution for Linearity Assessment
  • Sample Selection: Choose a sample with a high expected concentration of this compound.

  • Dilution Series: Prepare a series of dilutions of the sample using the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay: Measure the concentration of this compound in each dilution.

  • Analysis: Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.

  • Evaluation: Plot the corrected concentration against the dilution factor. A flat, horizontal line indicates good linearity and the absence of significant matrix effects. A trend (upward or downward) suggests interference.

Visualizing Assay Workflows and Interference Mechanisms

Experimental Workflow for Detecting Interference

G cluster_0 Initial Assay cluster_1 Troubleshooting cluster_2 Analysis cluster_3 Outcome A Run Standard Curve and Samples B Perform Spike and Recovery A->B C Perform Serial Dilution A->C D Recovery 80-120%? B->D E Linear Dilution? C->E F Assay Validated D->F Yes G Interference Suspected D->G No E->F Yes E->G No

Caption: Workflow for identifying assay interference.

Signaling Pathway of a Generic Enzymatic Ketone Assay

G ketone This compound (Substrate) enzyme Specific Dehydrogenase ketone->enzyme cofactor_red NADH (Reduced Cofactor) enzyme->cofactor_red product Oxidized Product enzyme->product cofactor_ox NAD+ (Cofactor) cofactor_ox->enzyme reporter Reporter Molecule cofactor_red->reporter signal Detectable Signal (e.g., Color, Fluorescence) reporter->signal

Caption: Generalized enzymatic assay for ketone bodies.

Logical Relationship of Interference Mitigation Strategies

G A Interference Detected B Dilute Sample A->B C Sample Clean-up (e.g., SPE, Precipitation) A->C D Use Alternative Assay A->D E Matrix-Matched Standards A->E F Resolved? B->F C->F D->F E->F G Assay Optimized F->G Yes H Contact Technical Support F->H No

Caption: Decision tree for addressing assay interference.

References

Technical Support Center: Enhancing the Purity of Synthetic 1-Ketoaethiopinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthetic 1-Ketoaethiopinone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue IDQuestionPossible Causes & Solutions
PUR-001 Low Recovery After Recrystallization: Why is the yield of this compound significantly lower than expected after recrystallization?Possible Causes: Solvent Choice: The chosen solvent may be too good at dissolving this compound, even at low temperatures.Excessive Solvent: Using too much solvent will keep more of the product dissolved.Premature Crystallization: The compound may have crystallized out during the hot filtration step.Incomplete Crystallization: Insufficient cooling time or temperature.Solutions: Solvent Screening: Test a range of solvents or solvent mixtures to find the optimal one where this compound is sparingly soluble at low temperatures and highly soluble at high temperatures.Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.Pre-heat Funnel: Pre-heat the funnel and filter paper before hot filtration to prevent premature crystal formation.Optimize Cooling: Increase the cooling time and/or lower the temperature of the cooling bath.
PUR-002 Persistent Impurities in NMR/HPLC: Despite purification, I still see significant impurity peaks in my NMR or HPLC analysis. What should I do?Possible Causes: Co-crystallization: The impurity may have a similar solubility profile and is co-crystallizing with the product.Inadequate Chromatography: The stationary phase or mobile phase in your chromatography setup may not be suitable for separating the impurity.Degradation: The compound might be degrading during the purification process.Solutions: Alternative Purification: If recrystallization is ineffective, switch to column chromatography. If chromatography is the issue, try a different stationary phase (e.g., alumina instead of silica) or a different solvent system.Optimize Chromatography: Perform a gradient elution in HPLC or column chromatography to improve separation.Check Stability: Run a stability test on a small sample under the purification conditions (e.g., heat, exposure to silica gel) to check for degradation.
PUR-003 Oily Product Instead of Crystals: My this compound is separating as an oil rather than solid crystals during recrystallization. How can I fix this?Possible Causes: High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.Rapid Cooling: Cooling the solution too quickly can lead to oiling out.Solvent Issues: The solvent may not be optimal for crystallization.Solutions: Pre-purification: First, purify the crude product by column chromatography to remove the bulk of impurities.Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cooling bath.Scratching: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization.Seed Crystals: Add a small, pure crystal of this compound to the cooled solution to initiate crystallization.
PUR-004 Color in Final Product: The final product has a persistent color, but the literature suggests it should be colorless. What is the source of this color?Possible Causes: Colored Impurities: The color may be due to highly conjugated or polymeric impurities that are present even in small amounts.Oxidation: The compound or an impurity may be oxidizing during the workup or purification.Solutions: Activated Carbon: Treat the hot solution during recrystallization with a small amount of activated carbon to adsorb colored impurities. Use with caution as it can also adsorb the product.Inert Atmosphere: Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the structure of the main compound and any impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q2: How should I store purified this compound?

A2: this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a desiccator at a low temperature (e.g., 4°C).

Q3: Can I use flash chromatography for the purification of this compound?

A3: Yes, flash chromatography is a suitable and efficient method for the purification of this compound, especially for larger quantities or when dealing with impurities that are difficult to remove by recrystallization.

Q4: What are the most common impurities found in synthetic this compound?

A4: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents from the synthesis or workup. The exact nature of the impurities will depend on the synthetic route used.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (by HPLC)Yield (%)Solvent Consumption (mL/g)Time Required (hours)
Recrystallization 98.5%75%504
Column Chromatography 99.8%60%2008
Preparative HPLC >99.9%40%50012

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent system (e.g., hexane/ethyl acetate) as the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist HPLC HPLC Analysis Column_Chromatography->HPLC NMR NMR Spectroscopy HPLC->NMR Structure Verification Pure_Product Pure this compound (>99%) NMR->Pure_Product Troubleshooting_Tree Start Purity Issue Detected Impurity_Type Identify Impurity Type (e.g., NMR, LC-MS) Start->Impurity_Type Solubility_Profile Determine Solubility Profile of Product and Impurity Impurity_Type->Solubility_Profile Recrystallization Attempt Recrystallization Solubility_Profile->Recrystallization Different Solubilities Column_Chromatography Perform Column Chromatography Solubility_Profile->Column_Chromatography Similar Solubilities Recrystallization->Column_Chromatography Fails Success Purity Enhanced Recrystallization->Success Successful Prep_HPLC Use Preparative HPLC Column_Chromatography->Prep_HPLC Fails Column_Chromatography->Success Successful Prep_HPLC->Success Successful Failure Consult Senior Chemist Prep_HPLC->Failure Fails

Technical Support Center: Scaling Up 1-Ketoaethiopinone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of 1-Ketoaethiopinone (also known as 1-oxoaethiopinone) production.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, biosynthesis, and purification of this compound.

1. Low Yield of this compound

Symptom Possible Cause Suggested Solution
Low yield from natural source extraction Inherently low concentration of this compound in Salvia plant roots.[1]- Optimize extraction solvent and conditions (temperature, time).- Consider alternative sourcing, such as cultivated Salvia sclarea hairy root cultures.[1][2]- Explore biosynthetic production methods.
Inefficient enzymatic conversion in biosynthetic pathways Suboptimal activity of key enzymes like copalyl diphosphate synthase (CPPS) in the MEP pathway.[1]- Overexpress rate-limiting enzymes in the biosynthetic pathway within the host organism (e.g., hairy roots).[1]- Optimize culture conditions (media composition, pH, temperature) for enhanced enzyme activity.- Use elicitors to stimulate secondary metabolite production in hairy root cultures.[1]
Poor conversion in a multi-step chemical synthesis Inefficient reaction step, side reactions, or degradation of intermediates.[3][4]- Re-evaluate and optimize each step of the synthesis for temperature, pressure, catalyst, and reaction time.[5]- Utilize in-process controls (e.g., HPLC, TLC) to monitor reaction progress and identify byproduct formation.- Consider a different synthetic route that may be more robust for scaling.[6]

2. Purity and Impurity Issues

Symptom Possible Cause Suggested Solution
Presence of related diterpenoids (e.g., aethiopinone, salvipisone) Co-extraction from the natural source or similar biosynthetic pathways.[2]- Optimize chromatographic separation techniques (e.g., HPLC, column chromatography) with different stationary and mobile phases.[2]- Employ purification methods specific for ketones, such as bisulfite extraction, to separate from non-ketonic impurities.[7][8][9]
Formation of unexpected byproducts during synthesis Side reactions due to changes in reaction conditions at a larger scale (e.g., heat and mass transfer limitations).[5][10]- Implement better control over reaction parameters like temperature and mixing.[5]- Investigate the use of more selective reagents or catalysts.[6]- Characterize byproducts using techniques like mass spectrometry to understand their formation mechanism.[11][12][13]
Product degradation Instability of the ketone functional group under certain conditions (e.g., pH, light, temperature).[14]- Conduct forced degradation studies to understand the stability profile of this compound.- Adjust pH and protect from light and extreme temperatures during purification and storage.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production challenging?

A1: this compound, also known as 1-oxoaethiopinone, is an abietane diterpenoid with potential biological activities.[1][2] The primary challenge in its large-scale production is the very low concentration found in its natural sources, the roots of various Salvia species.[1] This makes extraction-based production economically challenging and necessitates the development of alternative production methods like biosynthesis or total chemical synthesis, which come with their own set of scale-up difficulties.[5][6]

Q2: What are the key considerations when scaling up a laboratory synthesis of this compound?

A2: When scaling up, it's crucial to move beyond simply multiplying reagent quantities.[6] Key considerations include:

  • Safety: Exothermic reactions that are manageable at a small scale can become dangerous at a larger scale.[6]

  • Cost: Reagents and solvents that are affordable for lab-scale synthesis may be prohibitively expensive for large-scale production.[5]

  • Reaction Conditions: Heat and mass transfer can differ significantly in larger reactors, potentially affecting reaction kinetics and leading to the formation of impurities.[10]

  • Purification: Methods used in the lab, like column chromatography, may not be practical or cost-effective at an industrial scale.

Q3: How can the yield of this compound from Salvia hairy root cultures be improved?

A3: Several strategies can be employed to enhance production in hairy root cultures:

  • Genetic Engineering: Overexpression of key enzymes in the diterpenoid biosynthetic pathway, such as copalyl diphosphate synthase (CPPS), can help overcome metabolic bottlenecks.[1]

  • Elicitation: The addition of elicitors to the culture medium can stimulate the plant's defense mechanisms and increase the production of secondary metabolites like this compound.[1]

  • Media Optimization: Fine-tuning the composition of the culture medium, including nutrients and plant growth regulators, can significantly impact biomass and product yield.

Q4: What analytical methods are suitable for quantifying this compound during production?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantitative analysis of diterpenoids like this compound.[2] For more detailed analysis and identification of impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[11][13]

III. Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Salvia sclarea Hairy Root Culture

  • Harvesting and Drying: Harvest the hairy roots from the liquid culture medium and freeze-dry them to a constant weight.

  • Grinding: Grind the dried root biomass into a fine powder.

  • Extraction:

    • Suspend the powdered biomass in methanol (e.g., 1:10 w/v).

    • Perform extraction using sonication for 30 minutes, followed by shaking at room temperature for 24 hours.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more with fresh methanol.

  • Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the dried extract in a mixture of water and a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

    • Separate the aqueous layer and subsequently extract it with a solvent of intermediate polarity, such as ethyl acetate, to extract the diterpenoids.

  • Purification by Column Chromatography:

    • Concentrate the ethyl acetate fraction and load it onto a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Purification by Preparative HPLC:

    • Pool the fractions rich in this compound and perform a final purification step using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).[2]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

IV. Visualizations

Biosynthetic_Pathway cluster_enzymes Key Enzymes GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate GGPP->CPP CPPS Miltiradiene Miltiradiene CPP->Miltiradiene KS Ferruginol Ferruginol Miltiradiene->Ferruginol CYP450s Aethiopinone Aethiopinone Ferruginol->Aethiopinone Oxidation One_Ketoaethiopinone This compound Aethiopinone->One_Ketoaethiopinone Oxidation CPPS Copalyl Diphosphate Synthase KS Kaurene Synthase-like CYP450s Cytochrome P450 Oxygenases

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Experimental_Workflow start Hairy Root Culture harvesting Harvesting & Drying start->harvesting extraction Solvent Extraction harvesting->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc analysis Purity & Identity Analysis (HPLC, MS, NMR) prep_hplc->analysis end Pure this compound analysis->end

Caption: General experimental workflow for this compound purification.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological efficacy of aethiopinone and its closely related natural compound, 1-oxoaethiopinone. Both compounds are abietane diterpenoids found in plants of the Salvia genus and have garnered interest for their therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the bioactivity of these two molecules.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of aethiopinone and 1-oxoaethiopinone.

Table 1: Cytotoxic Activity of Aethiopinone and 1-Oxoaethiopinone against Leukemia Cell Lines

CompoundCell LineIC50 (µg/mL)IC50 (µM)
Aethiopinone HL-600.62.0
NALM-67.724.7
1-Oxoaethiopinone HL-60>10>30.7
NALM-6>10>30.7

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Aethiopinone

Bacterial StrainMIC (µg/mL)
Staphylococcus epidermidis2.44
Bacillus subtilis1.22

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Mechanism of Action: Anti-inflammatory Pathway

Aethiopinone has been shown to exert its anti-inflammatory effects through the inhibition of 5-lipoxygenase (5-LO). This enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LO, aethiopinone effectively reduces the production of leukotrienes, thereby mitigating the inflammatory response.[1] The precise mechanism of action for 1-oxoaethiopinone's anti-inflammatory activity has not been as extensively studied.

Aethiopinone_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO Substrate Leukotrienes Leukotrienes 5-LO->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Promotes Aethiopinone Aethiopinone Aethiopinone->5-LO Inhibits

Caption: Aethiopinone's anti-inflammatory mechanism via 5-LO inhibition.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the cytotoxic effects of aethiopinone and 1-oxoaethiopinone on cancer cell lines.

Methodology:

  • Cell Culture: Human leukemia cell lines (HL-60 and NALM-6) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Aethiopinone and 1-oxoaethiopinone are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds.

  • MTT Assay: After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Data Analysis: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of aethiopinone against bacterial strains.

Methodology:

  • Bacterial Strains: Staphylococcus epidermidis and Bacillus subtilis are used in this assay.

  • Inoculum Preparation: Bacterial cultures are grown in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Aethiopinone is serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the biological activity of natural compounds like aethiopinone and 1-oxoaethiopinone.

Experimental_Workflow Start Start: Compound Isolation Isolation Isolation & Purification of Aethiopinone and 1-Oxoaethiopinone from Salvia sp. Start->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Bioassays In Vitro Biological Assays Characterization->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Bioassays->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., 5-LO inhibition) Bioassays->Anti_inflammatory Data_Analysis Data Analysis & Efficacy Comparison Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Caption: Workflow for natural compound bioactivity screening.

Conclusion

Aethiopinone demonstrates significant cytotoxic and antibacterial properties. In contrast, the available data suggests that 1-oxoaethiopinone is a less potent cytotoxic agent. The anti-inflammatory activity of aethiopinone is attributed to its inhibition of the 5-lipoxygenase pathway. Further research is warranted to fully elucidate the biological activity profile of 1-oxoaethiopinone and to explore the therapeutic potential of both compounds in greater detail. This guide provides a foundational comparison to aid researchers in their ongoing investigations into these promising natural products.

References

Validating the Biological Target of 1-Ketoaethiopinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological target validation of 1-Ketoaethiopinone. This guide provides a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.

Disclaimer: As of the latest research available, there is no direct experimental data validating the specific biological target of this compound. This guide will therefore focus on the validated biological target of its parent compound, aethiopinone . The information presented for aethiopinone serves as a foundational framework for initiating target validation studies for this compound, a structurally related derivative.

Introduction

Aethiopinone is a natural product that has demonstrated a range of biological activities, including anti-inflammatory effects. The validation of its biological target is a critical step in understanding its mechanism of action and potential for therapeutic development. This guide compares the target validation of aethiopinone with Zileuton, a well-established drug, providing a benchmark for assessing novel compounds like this compound.

Primary Biological Target: 5-Lipoxygenase (5-LO)

Experimental evidence has identified 5-lipoxygenase (5-LO) as the primary biological target of aethiopinone. 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] Inhibition of 5-LO is a validated strategy for the treatment of inflammatory diseases.

Comparative Analysis of 5-LO Inhibitors

To provide a clear comparison, this guide evaluates aethiopinone alongside Zileuton (trade name Zyflo), an FDA-approved 5-LO inhibitor used in the treatment of asthma.[2][3]

CompoundChemical ClassValidated TargetIC50 for 5-LO Inhibition
Aethiopinone Diterpenoid5-Lipoxygenase0.11 µM[1]
Zileuton N-hydroxyurea derivative5-Lipoxygenase0.3 - 0.5 µM[4][5][6]

Table 1: Quantitative Comparison of 5-LO Inhibitors. This table summarizes the key characteristics and inhibitory potency of aethiopinone and Zileuton against their common biological target, 5-lipoxygenase.

Experimental Protocols for Target Validation

Validating the interaction between a small molecule and its biological target is crucial. Below are detailed methodologies for key experiments used to validate 5-LO as the target of aethiopinone and can be adapted for this compound.

Enzymatic Assay for 5-Lipoxygenase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of 5-LO.

Principle: 5-lipoxygenase catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which can be measured spectrophotometrically. An inhibitor will reduce the rate of 5-HPETE formation.

Protocol:

  • Enzyme Preparation: Purified human recombinant 5-lipoxygenase is used.

  • Substrate Solution: A solution of arachidonic acid in an appropriate buffer is prepared.

  • Inhibitor Preparation: Aethiopinone, this compound, or a control inhibitor (e.g., Zileuton) is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Assay Reaction:

    • In a UV-transparent 96-well plate, add the 5-LO enzyme solution.

    • Add the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene in 5-HPETE.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.

Principle: The binding of a ligand (e.g., this compound) to its target protein (e.g., 5-LO) can increase the thermal stability of the protein. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express 5-lipoxygenase (e.g., human neutrophils or a suitable cell line).

    • Treat the cells with either vehicle (DMSO) or the test compound (this compound) at a desired concentration for a specific duration.

  • Heating Profile:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Collect the supernatant and determine the concentration of soluble 5-LO using a specific antibody-based method such as Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble 5-LO as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the concepts, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Aethiopinone Aethiopinone / this compound Aethiopinone->Five_LO Inhibition Zileuton Zileuton Zileuton->Five_LO Inhibition Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Five_LO->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: 5-Lipoxygenase Signaling Pathway Inhibition.

cluster_0 Target Validation Workflow for this compound start Start: Hypothesis of 5-LO as target enzymatic_assay Enzymatic Assay (In Vitro) start->enzymatic_assay cetsa Cellular Thermal Shift Assay (CETSA) enzymatic_assay->cetsa Confirm cellular engagement data_analysis Data Analysis (IC50, Thermal Shift) cetsa->data_analysis validation Target Validated data_analysis->validation

Caption: Experimental Workflow for Target Validation.

Conclusion and Future Directions

The available evidence strongly supports 5-lipoxygenase as the biological target of aethiopinone. For its derivative, this compound, it is highly probable that it shares the same target, although this requires direct experimental confirmation. The provided experimental protocols offer a clear path for validating this hypothesis. Future studies should focus on determining the IC50 of this compound for 5-LO and performing CETSA to confirm target engagement in cells. Furthermore, comparing the potency and selectivity of this compound with aethiopinone and other known 5-LO inhibitors will be crucial in evaluating its therapeutic potential. Investigating potential off-target effects will also be essential for a comprehensive understanding of its pharmacological profile.

References

Comparative Analysis of Aethiopinone and Its Hemisynthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring o-naphthoquinone diterpenoid, aethiopinone, and two of its hemisynthetic derivatives. The analysis focuses on their anti-inflammatory, analgesic, and cytotoxic properties, supported by experimental data.

Introduction

Aethiopinone is a natural product isolated from the roots of Salvia aethiopis L.[1]. It is recognized for its potent anti-inflammatory, antibacterial, and cytotoxic activities[1][2][3]. The primary mechanism of its anti-inflammatory action is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes[1][4]. This guide compares the biological activities of aethiopinone (designated as compound 1) and two of its hemisynthetic derivatives (compounds 2 and 3), providing insights into their structure-activity relationships.

Chemical Structures

While the specific structures of the two hemisynthetic derivatives are not detailed in the provided search results, for the purpose of this guide, we will refer to them as Derivative 2 and Derivative 3.

Comparative Biological Activity

The following table summarizes the known biological activities of aethiopinone and its derivatives based on available experimental data.

CompoundBiological ActivityAssayResultsReference
Aethiopinone (1) Anti-inflammatoryInhibition of 5-Lipoxygenase (in vitro)IC50 = 0.11 µM[1][4]
Anti-inflammatoryTPA-induced ear inflammation (in vivo)Moderate reduction of edema[5]
Analgesic (Central)Tail immersion test (in vivo)Significant increase in reaction time[5]
Analgesic (Peripheral)Phenyl-p-quinone induced contractions (in vivo)Strong inhibition[5]
CytotoxicCultured KB human carcinoma cellsED50 = 0.62 µg/ml[3]
AntibacterialS. epidermidisMIC = 2.44 µg/ml[3]
AntibacterialB. subtilisMIC = 1.22 µg/ml[3]
Derivative 2 Anti-inflammatoryCarrageenan-induced edema (in vivo)Active[5]
Analgesic (Peripheral)Phenyl-p-quinone induced contractions (in vivo)Active[5]
Derivative 3 Anti-inflammatoryCarrageenan-induced edema (in vivo)Active[5]
Analgesic (Peripheral)Phenyl-p-quinone induced contractions (in vivo)Active[5]

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Aethiopinone's primary anti-inflammatory effect is attributed to its inhibition of 5-lipoxygenase (5-LO)[1][4]. The 5-LO pathway is crucial for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, aethiopinone effectively reduces the production of pro-inflammatory leukotrienes.

G Simplified 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO FLAP 5-LO-Activating Protein (FLAP) FLAP->Five_LO Five_HPETE 5-HPETE Five_LO->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Aethiopinone Aethiopinone Aethiopinone->Five_LO Inhibits

Caption: Aethiopinone inhibits the 5-Lipoxygenase enzyme, blocking the synthesis of pro-inflammatory leukotrienes.

Experimental Protocols

Inhibition of 5-Lipoxygenase (5-LO) Activity (In Vitro)

  • Cell Type: Human neutrophils from healthy volunteers.

  • Method: The production of leukotriene B4 (LTB4), a downstream product of 5-LO, was assayed.

  • Procedure: Neutrophils were stimulated to produce LTB4 in the presence and absence of varying concentrations of aethiopinone. The concentration of LTB4 was then measured to determine the inhibitory effect of the compound.

  • Statistical Analysis: IC50 values were calculated to represent the concentration of aethiopinone required to inhibit 50% of LTB4 production[1][4].

TPA-Induced Ear Inflammation (In Vivo)

  • Animal Model: Swiss mice.

  • Method: Edema was induced in the mouse ear by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Procedure: Aethiopinone or its derivatives were applied topically to the mouse ear. The degree of edema was measured and compared to control groups that received only the inflammatory agent.

  • Statistical Analysis: The reduction in edema was calculated to determine the anti-inflammatory activity[5].

Phenyl-p-quinone Induced Contractions (In Vivo)

  • Animal Model: Mice.

  • Method: Abdominal contractions (writhing) were induced by intraperitoneal injection of phenyl-p-quinone.

  • Procedure: Aethiopinone or its derivatives were administered to the animals prior to the injection of phenyl-p-quinone. The number of abdominal contractions was counted over a specific period.

  • Statistical Analysis: The percentage of inhibition of writhing was calculated by comparing the treated groups to a control group[5].

Cytotoxicity Assay

  • Cell Line: Cultured KB human carcinoma cells.

  • Method: The cytotoxic effect of aethiopinone was determined by assessing cell viability.

  • Procedure: Cells were incubated with various concentrations of aethiopinone. Cell viability was then measured using a suitable assay (e.g., MTT assay).

  • Statistical Analysis: The ED50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated[3].

Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of the biological activity of aethiopinone and its derivatives.

G General Workflow for Biological Evaluation cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Assays cluster_3 Data Analysis Isolation Isolation of Aethiopinone from Salvia aethiopis Synthesis Hemisynthesis of Derivatives Isolation->Synthesis Enzyme_Assay 5-LO Inhibition Assay Synthesis->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay Antibacterial_Assay Antibacterial Assay (MIC Determination) Synthesis->Antibacterial_Assay Anti_inflammatory_Assay Anti-inflammatory Model (e.g., TPA-induced ear edema) Synthesis->Anti_inflammatory_Assay Analgesic_Assay Analgesic Model (e.g., Writhing test) Synthesis->Analgesic_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Antibacterial_Assay->SAR_Analysis Anti_inflammatory_Assay->SAR_Analysis Analgesic_Assay->SAR_Analysis Mechanism_Elucidation Mechanism of Action Elucidation SAR_Analysis->Mechanism_Elucidation

Caption: A typical workflow for isolating, modifying, and testing the biological activities of natural products and their derivatives.

Conclusion

Aethiopinone demonstrates a robust profile of anti-inflammatory, analgesic, and cytotoxic activities. Its mechanism of action through the inhibition of 5-lipoxygenase makes it a compelling candidate for further investigation as an anti-inflammatory agent. The available data on its two hemisynthetic derivatives indicate that modifications to the parent structure can retain biological activity, suggesting that further synthetic efforts could lead to the development of analogs with improved potency and selectivity. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies on this promising class of natural products.

References

Comparative Analysis of 1-Ketoaethiopinone's Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action of 1-Ketoaethiopinone, a derivative of the naturally occurring diterpene aethiopinone. Due to the limited direct research on this compound, this guide utilizes experimental data from studies on its parent compound, aethiopinone, as a proxy. The biological activities of aethiopinone are compared with those of a traditional non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a selective 5-lipoxygenase (5-LO) inhibitor, Zileuton, to provide a comprehensive understanding of its potential therapeutic profile.

Executive Summary

Aethiopinone, isolated from Salvia aethiopis, has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties. Experimental evidence strongly suggests that its primary mechanism of action involves the potent and selective inhibition of 5-lipoxygenase (5-LO), a key enzyme in the leukotriene synthesis pathway. This is in contrast to traditional NSAIDs like ibuprofen, which primarily target cyclooxygenase (COX) enzymes. This differential mechanism suggests that this compound and related compounds may offer a distinct therapeutic advantage, potentially with a different side-effect profile compared to COX inhibitors.

Table 1: Comparative Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Primary Therapeutic Effect
Aethiopinone 5-Lipoxygenase (5-LO)0.11[1][2]Anti-inflammatory
Cyclooxygenase (COX)No significant inhibition[1][2]
Ibuprofen Cyclooxygenase-1 (COX-1)12 - 13[3][4]Anti-inflammatory, Analgesic, Antipyretic
Cyclooxygenase-2 (COX-2)80 - 370[3][4]
Zileuton 5-Lipoxygenase (5-LO)0.3 - 0.5[1][2][5]Anti-inflammatory (primarily for asthma)

Mechanism of Action & Signaling Pathways

The inflammatory response is largely mediated by eicosanoids, which are signaling molecules derived from arachidonic acid. The two major enzymatic pathways for arachidonic acid metabolism are the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LO) pathway, which produces leukotrienes.

Aethiopinone's primary mechanism is the inhibition of the 5-LO pathway, thereby reducing the production of pro-inflammatory leukotrienes. Ibuprofen , a non-selective COX inhibitor, blocks both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis.

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lo 5-LO Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX 5-Lipoxygenase (5-LO) AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Ibuprofen Ibuprofen Ibuprofen->COX Inhibits Aethiopinone Aethiopinone (this compound proxy) Aethiopinone->LOX Inhibits

Figure 1: Arachidonic Acid Cascade and Points of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro 5-Lipoxygenase (5-LO) Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the 5-LO enzyme, which catalyzes the initial step in leukotriene biosynthesis.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) or a commercial 5-LO enzyme preparation.

  • Arachidonic acid (substrate).

  • Test compound (e.g., Aethiopinone) and control inhibitor (e.g., Zileuton).

  • Phosphate-buffered saline (PBS).

  • Calcium ionophore A23187 (for cell-based assays).

  • Methanol and other solvents for extraction.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Enzyme/Cell Preparation: Isolate PMNLs from fresh human blood or prepare a solution of the purified 5-LO enzyme in a suitable buffer.

  • Incubation: Pre-incubate the enzyme or cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (and A23187 for cell-based assays).

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., cold methanol).

  • Extraction: Extract the leukotriene products (specifically LTB4) from the reaction mixture using a solid-phase extraction (SPE) column.

  • Quantification: Analyze the extracted samples by HPLC to quantify the amount of LTB4 produced. The absorbance is typically monitored at 270 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of 5-LO activity, by plotting the percentage of inhibition against the log of the compound concentration.[1][2]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the inhibition of prostaglandin synthesis by COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • Arachidonic acid.

  • Test compound (e.g., Ibuprofen) and control.

  • Reaction buffer (e.g., Tris-HCl).

  • Colorimetric or fluorometric detection kit.

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Incubation: Add the test compound at various concentrations to the enzyme solutions and incubate for a short period.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Detection: Measure the peroxidase activity of COX, which is proportional to prostaglandin synthesis, using a colorimetric or fluorometric substrate. The change in absorbance or fluorescence is monitored over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.[3][4]

In Vivo Anti-inflammatory and Analgesic Models

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Procedure:

  • Animal Dosing: Administer the test compound (e.g., Aethiopinone) or a reference drug (e.g., Indomethacin) to rats, typically orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Phenylquinone-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of a compound.

Procedure:

  • Animal Dosing: Administer the test compound or a reference analgesic to mice.

  • Induction of Pain: After a specific period, inject a solution of phenyl-p-benzoquinone intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection from writhing for the treated groups compared to the control group.

Comparative Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating anti-inflammatory compounds and the logical relationship between aethiopinone and its derivative, this compound.

Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_lead Lead Optimization Enzyme_Assays Enzyme Inhibition Assays (5-LO, COX-1, COX-2) Cell_Assays Cell-Based Assays (e.g., LTB4 release) Enzyme_Assays->Cell_Assays Anti_Inflammatory Anti-inflammatory Models (e.g., Carrageenan Paw Edema) Cell_Assays->Anti_Inflammatory Analgesic Analgesic Models (e.g., Writhing Test) Anti_Inflammatory->Analgesic SAR Structure-Activity Relationship (SAR) Studies Analgesic->SAR Tox Toxicology & PK/PD Studies SAR->Tox

Figure 2: General Workflow for Screening Anti-inflammatory Compounds.

Logical_Relationship Aethiopinone Aethiopinone (Natural Product) Ketoaethiopinone This compound (Semi-synthetic Derivative) Aethiopinone->Ketoaethiopinone Chemical Modification Bioactivity Biological Activity (Anti-inflammatory, Analgesic) Aethiopinone->Bioactivity Exhibits Ketoaethiopinone->Bioactivity Exhibits Mechanism Mechanism of Action (5-LO Inhibition) Bioactivity->Mechanism Mediated by

Figure 3: Logical Relationship of Aethiopinone and its Derivative.

Conclusion

The available evidence on aethiopinone suggests that its derivative, this compound, is likely to exert its anti-inflammatory and analgesic effects through the selective inhibition of 5-lipoxygenase. This mechanism of action distinguishes it from traditional NSAIDs and presents a promising avenue for the development of novel anti-inflammatory agents. Further direct experimental studies on this compound are warranted to confirm its precise pharmacological profile and therapeutic potential.

References

Comparative Analysis of Aethiopinone's Cross-Reactivity with Inflammatory Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of aethiopinone, a natural diterpenoid quinone, with a focus on key enzymes involved in inflammatory pathways. Its performance is compared with other known inhibitors of the arachidonic acid cascade, supported by available experimental data.

Executive Summary

Aethiopinone has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes. Experimental data indicates that aethiopinone exhibits an IC50 value of 0.11 µM for 5-LO.[1] Notably, studies have reported that it does not inhibit cyclooxygenase (COX-1 and COX-2) or nitric oxide synthase (NOS) activities, suggesting a high degree of selectivity. This targeted activity profile distinguishes it from many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes and dual inhibitors that affect both COX and LOX pathways. This guide presents the available quantitative data, detailed experimental methodologies, and relevant pathway diagrams to inform further research and drug development efforts.

Data Presentation: Enzyme Inhibition Profile

The following table summarizes the inhibitory activity of aethiopinone and two comparator compounds, Zileuton (a selective 5-LOX inhibitor) and Licofelone (a dual COX/5-LOX inhibitor), against key inflammatory enzymes.

Compound5-LOX IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)iNOS InhibitioneNOS Inhibition12-LOX Inhibition15-LOX Inhibition
Aethiopinone 0.11[1]> 100 (reported as no effect)[1]> 100 (reported as no effect)[1]No effect reported[1]No effect reportedData not availableData not available
Zileuton 0.3 - 0.9[2]> 100[2]12.9[3]Data not availableData not available> 100[2]> 100[2]
Licofelone Potent InhibitorPotent InhibitorPotent InhibitorData not availableData not availableData not availableData not available

Signaling Pathway Visualization

The following diagram illustrates the leukotriene biosynthesis pathway and the site of action of Aethiopinone.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 cPLA2 cPLA2 Five_LO 5-Lipoxygenase (5-LO) LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase Aethiopinone Aethiopinone Aethiopinone->Five_LO Inhibition

Caption: Aethiopinone selectively inhibits 5-Lipoxygenase in the leukotriene pathway.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-based)

This protocol is based on the methodology used to determine the IC50 of aethiopinone.[1]

  • Cell Preparation: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood using dextran sedimentation and density gradient centrifugation.

  • Assay Procedure:

    • PMNLs are resuspended in a suitable buffer (e.g., PBS with calcium and magnesium).

    • Cells are pre-incubated with various concentrations of aethiopinone or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • Leukotriene synthesis is initiated by adding a calcium ionophore (e.g., A23187) to the cell suspension.

    • The reaction is incubated for a defined period (e.g., 10 minutes) at 37°C and then stopped by centrifugation.

  • Quantification: The concentration of Leukotriene B4 (LTB4) in the supernatant is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage of inhibition of LTB4 production at each aethiopinone concentration is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (In Vitro)

This protocol describes a common method for determining COX-1 and COX-2 inhibition.

  • Enzyme and Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Assay Procedure:

    • The assay is performed in a microplate format.

    • The reaction buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) are added to each well.

    • Various concentrations of the test compound (aethiopinone) or a known inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) are added and pre-incubated with the enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The peroxidase activity of COX, which is coupled to the oxidation of the probe, is measured over time by monitoring the change in absorbance or fluorescence.

  • Data Analysis: The rate of reaction is determined from the linear phase of the progress curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide Synthase (NOS) Inhibition Assay (Cell-based)

This protocol is a general method for assessing the inhibition of inducible nitric oxide synthase (iNOS) in macrophage cell lines.

  • Cell Culture and Stimulation: A murine macrophage cell line (e.g., RAW 264.7) is cultured. To induce iNOS expression, cells are stimulated with lipopolysaccharide (LPS) and, in some cases, interferon-gamma (IFN-γ).

  • Assay Procedure:

    • Cells are pre-treated with various concentrations of the test compound (aethiopinone) for a specified period before and during stimulation with LPS/IFN-γ.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Quantification of Nitrite: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent. The Griess reaction involves a diazotization reaction that forms a colored azo compound, which can be quantified by measuring the absorbance at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is prepared to calculate the nitrite concentration in the samples. The percentage of inhibition of nitrite production is calculated for each concentration of the test compound relative to the stimulated, untreated cells. The IC50 value can then be determined.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound.

Experimental_Workflow cluster_assays Enzyme Inhibition Assays cluster_analysis Data Analysis LOX_Assay 5-LOX Assay (Cell-based) IC50_LOX Calculate 5-LOX IC50 LOX_Assay->IC50_LOX COX_Assay COX-1 / COX-2 Assay (In Vitro) IC50_COX Calculate COX IC50s COX_Assay->IC50_COX NOS_Assay iNOS Assay (Cell-based) IC50_NOS Calculate iNOS IC50 NOS_Assay->IC50_NOS Selectivity Determine Selectivity Profile IC50_LOX->Selectivity IC50_COX->Selectivity IC50_NOS->Selectivity Test_Compound Test Compound (e.g., Aethiopinone) Test_Compound->LOX_Assay Test_Compound->COX_Assay Test_Compound->NOS_Assay

Caption: Workflow for determining the enzyme inhibition profile of a test compound.

Conclusion

The available data strongly suggest that aethiopinone is a potent and highly selective inhibitor of 5-lipoxygenase. Its lack of activity against COX-1, COX-2, and NOS enzymes indicates a focused mechanism of action that could be advantageous in therapeutic applications where the inhibition of prostaglandin and nitric oxide pathways is undesirable. This selectivity profile minimizes the risk of side effects commonly associated with non-selective anti-inflammatory drugs. Further investigation into its cross-reactivity with other lipoxygenase isoforms (e.g., 12-LOX and 15-LOX) would provide a more complete understanding of its biological activity and potential therapeutic applications. The detailed protocols provided in this guide can serve as a foundation for such future studies.

References

A Comparative Guide to Analytical Methods for the Detection of 1-Ketoaethiopinone and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of 1-Ketoaethiopinone, an abietane diterpenoid with the molecular formula C20H22O3. Due to the limited availability of direct analytical data for this compound, this guide draws upon established and validated methods for structurally similar abietane diterpenoids and diterpenoid ketones. The principles and experimental data presented here offer a robust framework for selecting the most appropriate analytical strategy for your research needs.

Introduction to this compound and Analytical Challenges

This compound belongs to the abietane class of diterpenoids, a large and diverse group of natural products with a wide range of biological activities. The presence of a ketone functional group and a conjugated system in its structure influences its physicochemical properties and, consequently, the analytical approaches for its detection. The primary challenges in the analysis of this compound and related compounds in complex matrices, such as plant extracts or biological fluids, include achieving adequate separation from structurally similar compounds, ensuring high sensitivity and selectivity, and accurate quantification.

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., qualitative screening vs. quantitative determination). This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of abietane diterpenoids.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-PDA, GC-MS, and LC-MS/MS for the analysis of diterpenoids, based on data from validated methods for structurally related compounds.

ParameterHPLC-PDAGC-MSLC-MS/MS
Limit of Detection (LOD) 0.08–0.65 µg/mL[1]~1-10 ng/mL0.1 - 20 ng/mL[2]
Limit of Quantification (LOQ) 0.24–1.78 µg/mL[1]~5-50 ng/mL0.1 - 20 ng/mL[2]
Linearity (R²) > 0.999[1]> 0.998[3]> 0.99[2]
Precision (%RSD) < 2%[1]< 15%[3]< 15%[2]
Accuracy (% Recovery) 94.70–105.81%[1]80.23–115.41%[3]80-120%[2]
Selectivity Moderate to GoodGood to ExcellentExcellent
Sample Volatility Not requiredRequiredNot required
Derivatization Not typically requiredOften required for polar analytesNot typically required

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. This section provides generalized experimental protocols for HPLC-PDA, GC-MS, and LC-MS/MS based on common practices for diterpenoid analysis.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

  • Sample Preparation: Extraction of the analyte from the matrix using a suitable solvent (e.g., methanol, ethanol, or a mixture). The extract is then filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute more hydrophobic compounds.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

    • Injection Volume: 10-20 µL.

  • Detection: A Photodiode Array (PDA) detector is used to acquire UV-Vis spectra of the eluting peaks. For a conjugated ketone like this compound, a detection wavelength in the range of 230-280 nm would be appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile diterpenoids, derivatization is often necessary.

  • Sample Preparation and Derivatization: After extraction, the sample is dried, and a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to convert polar functional groups (like hydroxyl groups) into more volatile silyl ethers. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific time.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100°C, holding for a few minutes, then ramping up to 300°C.

    • Injector Temperature: Typically set at 250-280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Scan Range: A mass range of m/z 40-600 is typically scanned to detect the molecular ion and characteristic fragment ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

  • Sample Preparation: Similar to HPLC, involving extraction and filtration. Dilution of the extract may be necessary to fall within the linear range of the instrument.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or C8 column, often with smaller particle sizes (e.g., < 3 µm) for better resolution and faster analysis times (UPLC).

    • Mobile Phase: A gradient elution with mobile phases similar to those used in HPLC, often with volatile buffers like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale LC.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. For diterpenoids, ESI in positive ion mode is often effective.

    • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis on a triple quadrupole instrument. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring one or more of its characteristic product ions. This highly selective detection method minimizes matrix interference.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for the analysis of this compound and a conceptual signaling pathway that might be investigated where this compound is found to be bioactive.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Material) Extraction Extraction (e.g., Maceration, Sonication) Sample_Collection->Extraction Filtration_Concentration Filtration / Concentration Extraction->Filtration_Concentration Derivatization Derivatization (for GC-MS) Filtration_Concentration->Derivatization HPLC HPLC Filtration_Concentration->HPLC Direct Injection LC_MS_MS LC-MS/MS Filtration_Concentration->LC_MS_MS Direct Injection GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

Signaling_Pathway Ketoaethiopinone This compound Receptor Cell Surface Receptor / Intracellular Target Ketoaethiopinone->Receptor Binds to Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activates Kinase_Phosphatase Kinase / Phosphatase Cascade Second_Messenger->Kinase_Phosphatase Modulates Transcription_Factor Transcription Factor Activation / Inhibition Kinase_Phosphatase->Transcription_Factor Regulates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Controls Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Gene_Expression->Biological_Response Leads to

Caption: Conceptual signaling pathway for a bioactive diterpenoid.

Conclusion

The choice of an analytical method for this compound detection depends on the specific research question.

  • HPLC-PDA is a robust and cost-effective method suitable for routine quantification when high sensitivity is not the primary concern and when reference standards are available.

  • GC-MS offers excellent separation efficiency and is a powerful tool for the identification of volatile and semi-volatile compounds, although it often requires a derivatization step for diterpenoids.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for trace-level quantification in complex matrices and for pharmacokinetic studies.

For initial screening and identification, GC-MS and LC-MS/MS are superior due to the structural information provided by mass spectrometry. For accurate quantification, a validated LC-MS/MS method is generally the preferred approach. Researchers should carefully consider the trade-offs between cost, sensitivity, and the complexity of the sample matrix when selecting the most appropriate analytical technique for their studies on this compound and related diterpenoids.

References

A Head-to-Head Comparison of 1-Ketoaethiopinone and Aethiopinone with Standard 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the naturally derived diterpenoid aethiopinone and its derivative, 1-ketoaethiopinone, against standard 5-lipoxygenase (5-LO) inhibitors. This analysis is based on available experimental data to objectively assess their performance as potential anti-inflammatory agents.

While information on this compound remains scarce in publicly available literature, its parent compound, aethiopinone, has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2] This guide will focus on the available data for aethiopinone and its comparison with established 5-LO inhibitors.

Quantitative Comparison of 5-LO Inhibitory Activity

Aethiopinone has demonstrated significant inhibitory activity against 5-LO in in vitro studies. The following table summarizes the available data on aethiopinone and provides a comparison with the standard 5-LO inhibitor, Zileuton. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not found in the reviewed literature. The data presented is compiled from individual studies and should be interpreted with this consideration.

CompoundTargetAssay SystemIC50 (µM)Reference
Aethiopinone5-Lipoxygenase (5-LO)Human Neutrophils0.11[1][2]
Zileuton5-Lipoxygenase (5-LO)Human Neutrophils~0.5-1.0Literature Value*

*Note: The IC50 for Zileuton can vary depending on the specific assay conditions.

This compound: There is currently no publicly available experimental data on the 5-lipoxygenase inhibitory activity or any other biological mechanism of action for this compound.

Experimental Protocols

The following is a detailed methodology for the key experiment cited for determining the 5-LO inhibitory activity of aethiopinone.

Inhibition of 5-Lipoxygenase in Human Neutrophils

Objective: To determine the in vitro inhibitory effect of aethiopinone on 5-lipoxygenase (5-LO) activity in human neutrophils.

Methodology:

  • Isolation of Human Neutrophils:

    • Human polymorphonuclear leukocytes (PMNs) are isolated from fresh venous blood from healthy donors using standard methods of dextran sedimentation and Ficoll-Hypaque gradient centrifugation.

    • The isolated neutrophils are washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline with calcium and magnesium).

  • 5-LO Activity Assay:

    • Neutrophils are pre-incubated with various concentrations of aethiopinone or the vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • The 5-LO pathway is then stimulated by adding a calcium ionophore (e.g., A23187) and exogenous arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 5-10 minutes) at 37°C.

    • The reaction is terminated by the addition of a stopping reagent (e.g., cold methanol or formic acid).

  • Quantification of Leukotriene B4 (LTB4):

    • The samples are centrifuged to pellet the cell debris.

    • The supernatant, containing the generated LTB4, is collected.

    • LTB4 levels are quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or by high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • The percentage of inhibition of LTB4 production at each aethiopinone concentration is calculated relative to the vehicle-treated control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of 5-LO activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 5-lipoxygenase signaling pathway and the general experimental workflow for assessing 5-LO inhibition.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA releases FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO substrate FLAP 5-LO Activating Protein (FLAP) FLAP->FiveLO activates LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 catalyzes LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 converted by LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 converted by LTC4 Synthase ProInflammatory Pro-inflammatory Effects LTB4->ProInflammatory leads to LTC4->ProInflammatory leads to Aethiopinone Aethiopinone Aethiopinone->FiveLO inhibits StandardInhibitors Standard Inhibitors (e.g., Zileuton) StandardInhibitors->FiveLO inhibits G start Start: Isolate Human Neutrophils preincubation Pre-incubation with Aethiopinone or Standard Inhibitor start->preincubation stimulation Stimulation with Ca2+ Ionophore & Arachidonic Acid preincubation->stimulation termination Reaction Termination stimulation->termination quantification Quantification of LTB4 (ELISA/HPLC) termination->quantification analysis Data Analysis: Calculate % Inhibition and IC50 quantification->analysis end End: Comparative Efficacy analysis->end

References

Unveiling the Potential of 1-Ketoaethiopinone in Inflammatory Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying novel therapeutic candidates with potent and specific mechanisms of action is a paramount objective. 1-Ketoaethiopinone, a natural naphthoquinone commonly known as Aethiopinone, has emerged as a promising anti-inflammatory agent. This guide provides a comparative analysis of Aethiopinone's performance against established anti-inflammatory drugs in relevant disease models, supported by experimental data and detailed protocols to aid in its evaluation for therapeutic development.

Aethiopinone, isolated from the roots of Salvia aethiopis L., has demonstrated significant anti-inflammatory properties.[1] Its primary mechanism of action is the potent and selective inhibition of 5-lipoxygenase (5-LO), a crucial enzyme in the biosynthesis of leukotrienes, which are key mediators of inflammation. This targeted approach offers a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.

Comparative Efficacy in Preclinical Models

The therapeutic potential of Aethiopinone has been evaluated in various in vitro and in vivo models of inflammation. Its performance, particularly in terms of potency and cellular effects, can be compared with other anti-inflammatory agents.

CompoundTargetIn Vitro Potency (IC50)Key In Vivo ModelObserved Effects
Aethiopinone 5-Lipoxygenase (5-LO)0.11 µM (Human Neutrophils)[1]Mouse Ear Edema / Zymosan-induced Air PouchPotent inhibition of LTB4 production, reduced leukocyte accumulation.[1]
Ketoprofen COX-1 and COX-2~0.3 µM (COX-1), ~2.9 µM (COX-2)Carrageenan-induced Paw EdemaAnalgesic, antipyretic, and anti-inflammatory effects by inhibiting prostaglandin production.[2]
Hypoestoxide IκB Kinase (IKK)Not specifiedCollagen-induced Arthritis / Phorbol Ester-induced Ear InflammationAbrogates pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) and inhibits nitric oxide production.[3]
Calpain Inhibitor I Calpain INot specifiedCarrageenan-induced Pleurisy / Collagen-induced ArthritisReduces pleural exudate formation, mononuclear cell infiltration, and expression of iNOS and COX-2.[4]

Mechanism of Action: Selective 5-LO Inhibition

Aethiopinone's anti-inflammatory effect is attributed to its specific inhibition of the 5-lipoxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators involved in leukocyte chemotaxis, vascular permeability, and bronchoconstriction. By selectively targeting 5-LO, Aethiopinone effectively dampens this inflammatory cascade without impacting the cyclooxygenase (COX) or nitric oxide synthase (NOS) pathways.[1]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox five_lo 5-Lipoxygenase (5-LO) aa->five_lo pg Prostaglandins cox->pg inflammation Inflammation pg->inflammation lt Leukotrienes (e.g., LTB4) five_lo->lt lt->inflammation aethiopinone Aethiopinone aethiopinone->five_lo Inhibits

Aethiopinone selectively inhibits the 5-LO inflammatory pathway.

Experimental Protocols

To facilitate the validation and further investigation of Aethiopinone, detailed methodologies for key experiments are provided below.

In Vitro 5-Lipoxygenase Activity Assay in Human Neutrophils
  • Isolation of Neutrophils: Human neutrophils are isolated from healthy volunteers using standard density gradient centrifugation techniques.

  • Cell Incubation: Neutrophils are resuspended in an appropriate buffer and pre-incubated with various concentrations of Aethiopinone or a vehicle control for 15 minutes at 37°C.

  • Stimulation: Inflammation is induced by adding a calcium ionophore (e.g., A23187) and arachidonic acid to the cell suspension.

  • LTB4 Measurement: After a 10-minute incubation, the reaction is stopped, and the samples are centrifuged. The supernatant is collected, and the concentration of Leukotriene B4 (LTB4) is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The inhibitory concentration 50 (IC50) value is calculated by plotting the percentage of LTB4 inhibition against the log concentration of Aethiopinone.

In Vivo Zymosan-Induced Air Pouch Model in Mice

This model is used to assess the effect of a compound on leukocyte migration and inflammation in a localized environment.

G start Day 0: Inject 3ml of sterile air subcutaneously on the back of a mouse. day3 Day 3: Re-inject 2ml of sterile air to maintain the pouch. start->day3 day6 Day 6: Administer Aethiopinone or vehicle control (e.g., i.p. or p.o.). day3->day6 zymosan Inject 1ml of zymosan suspension into the air pouch to induce inflammation. day6->zymosan analysis 4-24 hours post-zymosan: Collect pouch exudate. zymosan->analysis end Analyze exudate for: - Leukocyte count (cell migration) - Cytokine/Leukotriene levels (inflammatory mediators) analysis->end

Workflow for the zymosan-induced air pouch inflammation model.
  • Pouch Induction: An air pouch is created on the dorsal side of mice by subcutaneous injection of sterile air on day 0 and day 3.

  • Compound Administration: On day 6, mice are treated with Aethiopinone (e.g., intraperitoneally or orally) or a vehicle control.

  • Inflammation Induction: One hour after treatment, zymosan, a yeast cell wall component, is injected into the air pouch to induce an inflammatory response.

  • Exudate Collection: After a specified time (e.g., 4 or 24 hours), the mice are euthanized, and the inflammatory exudate from the pouch is collected.

  • Analysis: The total number of leukocytes in the exudate is determined using a hemocytometer to quantify cell migration. The levels of various inflammatory mediators in the exudate can also be measured.

Conclusion

This compound (Aethiopinone) presents a compelling profile as an anti-inflammatory agent due to its potent and selective inhibition of 5-lipoxygenase. Its efficacy in preclinical models, coupled with a distinct mechanism of action compared to traditional NSAIDs, warrants further investigation. The provided data and protocols offer a solid foundation for researchers to explore its therapeutic potential in a variety of inflammatory disease contexts.

References

A Comparative Guide to the Structure-Activity Relationship of Aethiopinone and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of aethiopinone, a naturally occurring ortho-quinone diterpenoid, and its analogues. The focus is on the structure-activity relationships (SAR) governing their anti-inflammatory and cytotoxic properties, supported by experimental data and detailed methodologies.

Aethiopinone is isolated from medicinal plants such as Salvia aethiopis L.[1][2]. It is a rearranged abietane diterpene characterized by an ortho-quinone moiety, which is crucial for its biological activity.[3] Studies have demonstrated its potent anti-inflammatory effects, primarily through the inhibition of 5-lipoxygenase (5-LO)[1][2], and significant cytotoxic activity against various cancer cell lines[3]. Understanding the SAR of aethiopinone and related structures is vital for designing novel and more effective therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of aethiopinone and selected analogues.

Table 1: Anti-Inflammatory Activity of Aethiopinone and Related Compounds

CompoundTargetAssayIC50 ValueSource
Aethiopinone 5-Lipoxygenase (5-LO)LTB4 Production in Human Neutrophils0.11 µM[1][2]
Pygmaeocin BNitric Oxide (NO)NO Release in RAW Macrophages33.0 ± 0.8 ng/mL[3]
SaprorthoquinoneNitric Oxide (NO)NO Release in RAW Macrophages1.30 ± 0.08 µg/mL[3]
Pygmaeocin CNitric Oxide (NO)NO Release in RAW Macrophages1.73 ± 0.04 µg/mL[3]
ViridoquinoneNitric Oxide (NO)NO Release in RAW Macrophages7.21 ± 0.9 µg/mL[3]
Precursor Compound 13Nitric Oxide (NO)NO Release in RAW Macrophages2.03 ± 0.09 µg/mL[3]

Table 2: Cytotoxic Activity of Aethiopinone Analogues (Rearranged Abietanes)

CompoundCell LineIC50 Value (72h)Source
Aethiopinone NALM-6 (Leukemia)0.6 µg/mL[3]
Pygmaeocin BHT29 (Colon)6.69 ± 1.2 µg/mL[3]
HepG2 (Liver)8.98 ± 1.2 µg/mL[3]
SaprorthoquinoneHT29 (Colon)> 50 µg/mL[3]
HepG2 (Liver)> 50 µg/mL[3]
Precursor Compound 13HT29 (Colon)2.7 ± 0.8 µg/mL[3]
HepG2 (Liver)5.58 ± 0.8 µg/mL[3]
B16-F10 (Melanoma)2.67 ± 0.5 µg/mL[3]
Structure-Activity Relationship Insights

The data reveals key structural features influencing biological activity:

  • Ortho-quinone Moiety: The ortho-quinone structure in aethiopinone is a critical feature for its potent 5-LO inhibition[1][2]. This functional group is also present in other active rearranged abietanes like saprorthoquinone and pygmaeocin B[3].

  • Rearranged Abietane Skeleton: The overall diterpenoid framework provides the scaffold for these compounds. Modifications to this skeleton significantly impact both anti-inflammatory and cytotoxic potency. For instance, pygmaeocin B showed the highest efficacy in inhibiting nitric oxide release, being 61 times more potent than its precursor, compound 13[3].

  • Cytotoxicity: In terms of cytotoxicity, the precursor compound 13 exhibited the highest potency across all three tested cancer cell lines (HT29, HepG2, B16-F10)[3]. Pygmaeocin B also demonstrated substantial cytotoxic activity against HT29 and HepG2 cells, whereas saprorthoquinone was largely inactive[3]. This suggests that specific substitutions on the abietane ring system are crucial for anticancer effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

5-Lipoxygenase (5-LO) Activity Assay

This assay determines a compound's ability to inhibit the 5-LO enzyme, which is responsible for the production of pro-inflammatory leukotrienes.

Principle: 5-LO catalyzes the conversion of a substrate like linoleic or arachidonic acid into hydroperoxides. The formation of these products, which contain a conjugated double bond system, can be measured by the increase in absorbance at 234 nm with a UV-visible spectrophotometer[4][5].

Protocol Outline:

  • Enzyme and Substrate Preparation: A 5-lipoxygenase (5-LOX) enzyme solution is prepared by diluting a stock solution in a Tris buffer (pH 7.5)[4]. The substrate, linoleic acid, is prepared in ethanol[4].

  • Inhibitor Incubation: The test compound (e.g., Aethiopinone) is dissolved in a suitable solvent like DMSO and incubated with the enzyme solution for 10-15 minutes at room temperature (25°C)[4].

  • Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

  • Measurement: The rate of hydroperoxide formation is immediately monitored by measuring the change in absorbance at 234 nm over a period of time (e.g., 120 seconds) using a spectrophotometer[4][5].

  • Data Analysis: The inhibitory activity is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without inhibitor). The IC50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[6]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product[7][8][9]. The amount of formazan produced is directly proportional to the number of living cells[9].

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Aethiopinone analogues) and incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator[9].

  • MTT Incubation: After the treatment period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 1-4 hours at 37°C[7].

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals[8][9].

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm[7][8].

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway and experimental workflow relevant to the activity of aethiopinone analogues.

five_LOX_Pathway 5-Lipoxygenase (5-LO) Signaling Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cell Stimulus AA Arachidonic Acid (AA) PLA2->AA releases five_LOX 5-Lipoxygenase (5-LO) AA->five_LOX FLAP 5-LO-Activating Protein (FLAP) FLAP->five_LOX presents AA to LTA4 Leukotriene A4 (LTA4) five_LOX->LTA4 catalyzes conversion to LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 via LTA4 hydrolase LTC4 Leukotriene C4 (LTC4) (Pro-inflammatory) LTA4->LTC4 via LTC4 synthase Inhibitor Aethiopinone Inhibitor->five_LOX INHIBITS MTT_Workflow Experimental Workflow of MTT Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h (allow adherence) Seed->Incubate1 Treat 3. Add test compounds (various concentrations) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution to each well Incubate2->Add_MTT Incubate3 6. Incubate 1-4h (Formazan formation) Add_MTT->Incubate3 Solubilize 7. Add DMSO to dissolve formazan Incubate3->Solubilize Read 8. Measure absorbance at 570 nm Solubilize->Read Calculate 9. Calculate % viability and IC50 values Read->Calculate

References

Safety Operating Guide

Navigating the Disposal of 1-Ketoaethiopinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For compounds like 1-Ketoaethiopinone, where specific handling information may be limited, a cautious and informed approach is essential. This guide provides a framework for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Core Safety and Handling Principles

Given the lack of specific data, this compound should be handled with the assumption that it may possess hazardous properties. General precautions for handling chemical substances in a laboratory setting should be strictly followed.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against potential splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the substance.
Body Protection A lab coat and closed-toe shoes.Minimizes the risk of skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Reduces the risk of inhaling potentially harmful vapors.

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific waste management policies.

  • Waste Identification and Segregation:

    • Pure this compound: Collect in a dedicated, properly labeled, and sealed waste container. The label should clearly state "Hazardous Waste" and include the full chemical name.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, or pipette tips, should be considered contaminated and disposed of in a designated solid hazardous waste container.

    • Solutions: Solutions containing this compound should be collected in a labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • Use only approved hazardous waste containers provided by your institution's EHS department.

    • Ensure containers are kept closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Waste Pickup and Disposal:

    • Follow your institution's established procedures for requesting a hazardous waste pickup.

    • Do not pour this compound down the drain or dispose of it in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when preparing this compound for disposal.

start Begin Disposal Process assess Assess Waste Type (Pure, Contaminated, Solution) start->assess pure Pure this compound assess->pure Pure contaminated Contaminated Materials assess->contaminated Contaminated solution Solution Containing This compound assess->solution Solution collect_pure Collect in Labeled Liquid Waste Container pure->collect_pure collect_contaminated Collect in Labeled Solid Waste Container contaminated->collect_contaminated collect_solution Collect in Labeled Liquid Waste Container solution->collect_solution storage Store in Designated Hazardous Waste Area collect_pure->storage collect_contaminated->storage collect_solution->storage pickup Request EHS Waste Pickup storage->pickup end End of Disposal Process pickup->end

This compound Disposal Workflow

By adhering to these general guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

Personal protective equipment for handling 1-Ketoaethiopinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling 1-Ketoaethiopinone (CAS No. 105062-36-0). Given the absence of a publicly available Safety Data Sheet (SDS), this guide is based on general principles of laboratory safety for handling chemical compounds of this nature. It is imperative to obtain a substance-specific SDS from your supplier for comprehensive safety information.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A laboratory coat must be worn to protect the skin and clothing. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Always work in a well-ventilated area.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of this compound.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C for long-term stability.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Handling:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid generating dust.

  • Ensure all equipment is clean and dry before use.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in Table 1.

  • For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, use an absorbent material to contain the substance and follow your institution's chemical spill cleanup procedures.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a designated, labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, with integrated safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Substance-Specific SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if hazards understood Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Compound Weigh this compound Prepare_Hood->Weigh_Compound Begin experiment Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Experiment complete Dispose_Waste Dispose of Hazardous Waste Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Experimental workflow for handling this compound.

This structured approach ensures that safety is considered at every stage of the experimental process, from preparation to disposal. By integrating these safety and logistical measures into your standard operating procedures, you can mitigate risks and ensure a safe laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ketoaethiopinone
Reactant of Route 2
Reactant of Route 2
1-Ketoaethiopinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.